molecular formula C25H35ClO6 B606724 Isopropyl Cloprostenate CAS No. 157283-66-4

Isopropyl Cloprostenate

Katalognummer: B606724
CAS-Nummer: 157283-66-4
Molekulargewicht: 467.0 g/mol
InChI-Schlüssel: OCNSAYQJDKJOLH-AHTXBMBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is an FP receptor agonist and a potent luteolytic agent in rats and hamsters. (+)-Cloprostenol is the optically active, 15(R) enantiomer of cloprostenol responsible for the majority of its biological activity. It is 200 times more potent than PGF2α in terminating pregnancy when given subcutaneously at a daily dose of 0.125 μg/kg in rats and hamsters, without the side effects associated with PGF2α.1 (+)-Cloprostenol was also shown to be a potent inhibitor of rat adipose precursor differentiation in primary cultures with an IC50 value of 3 x 10-12 M. (+)-Cloprostenol isopropyl ester is a more lipid soluble form of cloprostenol.>(+)-Cloprostenol is a PGF2α agonist and a synthetic analog of prostaglandin F2α (PGF2α). (+)-Cloprostenol reliably induces luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Note: pure (+)-Cloprostenol isopropyl ester is an oily material. For the convenience of use, this product is supplied as ethanol solution at concentration of 200mg / mL.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNSAYQJDKJOLH-AHTXBMBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157283-66-4
Record name Isopropyl cloprostenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)- (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CLOPROSTENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765298537G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isopropyl Cloprostenate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Isopropyl Cloprostenate

Introduction: Understanding this compound

This compound is a synthetic structural analog of Prostaglandin F2α (PGF2α).[1][2] It functions as a potent agonist for the prostaglandin FP receptor, which, upon activation, triggers intracellular signaling pathways that lead to physiological responses such as smooth muscle contraction and modulation of the extracellular matrix.[1] Originally investigated for ophthalmic applications like reducing intraocular pressure in glaucoma patients, a notable side effect emerged: the growth of longer, fuller eyelashes.[2][3] This discovery pivoted its primary application into the cosmetics industry, where it is now a key active ingredient in popular eyelash and eyebrow enhancing serums.[4][5][6]

From a chemical standpoint, this compound is a complex, chiral molecule featuring a cyclopentane core with two hydroxyl groups, and two distinct side chains—an alpha (α) chain and an omega (ω) chain—terminating in an isopropyl ester.[7] Its synthesis is a significant undertaking in medicinal chemistry, requiring precise stereochemical control to achieve the biologically active isomer. This guide provides a detailed exploration of the prevalent synthetic strategies and the critical purification methodologies required to isolate this compound for research and development.

PropertyValueSource
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[7]
CAS Number 157283-66-4[1][7]
Molecular Formula C25H35ClO6[1][7]
Molecular Weight 467.0 g/mol [1][7]
Physical Form Oily Material[1]

Part 1: The Synthetic Pathway via the Corey Lactone

The total synthesis of prostaglandins and their analogs is a classic challenge in organic chemistry. The most robust and widely adopted strategy for molecules like this compound begins with a highly versatile intermediate known as the Corey Lactone.[8][9][10] This approach, pioneered by E.J. Corey, provides a convergent and stereocontrolled route to the complex cyclopentane core, allowing for the sequential and precise installation of the α and ω side chains.

The causality behind this choice is rooted in efficiency and stereochemical control. The Corey Lactone is a pre-formed, enantiomerically pure building block that contains the correct stereochemistry for several of the chiral centers in the final prostaglandin structure.[9][11] This strategy avoids the difficult and often low-yielding process of setting these stereocenters in later stages.

G A Corey Lactone Diol B Lactol Intermediate A->B  Reduction (e.g., DIBAL-H) C ω-Chain Conjugate B->C  Horner-Wadsworth-Emmons Reaction D Cloprostenol (Free Acid) C->D  Wittig Reaction E This compound D->E  Esterification

Caption: Convergent synthesis pathway for this compound.

Step 1: Reduction to the Lactol and Elaboration of the ω-Chain

The synthesis commences with the protection of the hydroxyl groups on the Corey Lactone, followed by a regioselective reduction of the lactone carbonyl group.

  • Experimental Protocol (Reduction):

    • The Corey Lactone starting material is dissolved in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (Argon or Nitrogen).

    • The solution is cooled to a low temperature, typically -78 °C, to control reactivity and prevent side reactions.

    • A solution of a reducing agent, most commonly Diisobutylaluminium hydride (DIBAL-H), is added dropwise to the cooled solution. The stoichiometry is critical; typically, 1.1 to 1.5 equivalents are used to ensure complete reduction to the lactol (a cyclic hemiacetal) without over-reduction to the diol.

    • The reaction is stirred at -78 °C for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • The reaction is carefully quenched with a protic solvent like methanol, followed by an aqueous workup to yield the crude lactol intermediate.

The choice of DIBAL-H is deliberate; it is a powerful yet sterically hindered hydride source that can selectively reduce esters and lactones to aldehydes or, in this case, lactols at low temperatures without affecting other functional groups.

With the lactol in hand, the next critical step is the installation of the ω-chain via the Horner-Wadsworth-Emmons (HWE) reaction .[12][13] This olefination reaction is favored over the classical Wittig reaction in industrial settings for two key reasons: the phosphonate byproduct is water-soluble and easily removed, and the HWE reaction generally provides excellent stereoselectivity, yielding the desired (E)-alkene.[14][15]

  • Experimental Protocol (HWE Reaction):

    • The requisite phosphonate reagent, bearing the ω-chain structure, is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

    • The solution is cooled (e.g., to 0 °C or -78 °C) and a strong base (e.g., Sodium hydride or n-Butyllithium) is added to deprotonate the phosphonate, generating the highly nucleophilic phosphonate carbanion.[13]

    • A solution of the lactol intermediate from the previous step is added to the carbanion solution.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched and worked up using an aqueous extraction to remove the water-soluble phosphate byproducts. The organic phase, containing the product with the newly formed ω-chain, is dried and concentrated.

Step 2: Installation of the α-Chain and Deprotection

Following the successful attachment of the ω-chain, the focus shifts to the α-chain. This is typically achieved using a Wittig reaction . A phosphorus ylide, prepared from the corresponding phosphonium salt and a strong base, is reacted with the aldehyde (which is in equilibrium with the lactol). This reaction forms the cis-double bond characteristic of the α-chain in many prostaglandins.

After the α-chain is installed, any protecting groups used on the hydroxyl functions are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl ethers) to yield the free acid form of the molecule, Cloprostenol.

Step 3: Final Esterification

The final chemical transformation is the conversion of the terminal carboxylic acid on the α-chain to its isopropyl ester. This is a standard esterification reaction.

  • Experimental Protocol (Fischer Esterification):

    • The Cloprostenol free acid is dissolved in a large excess of isopropanol, which serves as both the solvent and the reactant.

    • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.[16]

    • The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[16]

    • Upon completion, the excess isopropanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • The organic layer is dried and concentrated to yield the crude this compound.

Part 2: Purification Strategies for High-Purity this compound

Due to the oily nature of the final product and the complexity of the synthesis, rigorous purification is essential to remove unreacted starting materials, reagents, byproducts, and any stereoisomers.[1] A multi-step purification workflow is typically employed.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Isolation A Crude Reaction Product B Liquid-Liquid Extraction A->B  Partitioning C Column Chromatography B->C  Separation D Solvent Evaporation C->D E High Purity this compound D->E

Caption: General purification workflow for this compound.

Method 1: Liquid-Liquid Extraction

This is the first line of defense in purification, performed after the reaction workup.[17] Its purpose is to perform a bulk separation of the desired organic product from water-soluble impurities, such as salts and the byproducts of the HWE and Wittig reactions. The choice of pH during the extraction is critical; for instance, after the esterification, washing with a mild base will deprotonate and solubilize any remaining carboxylic acid starting material into the aqueous layer, effectively separating it from the neutral ester product.

Method 2: Column Chromatography

Flash column chromatography over silica gel is the workhorse for purifying prostaglandin analogs. It separates compounds based on their polarity. A carefully chosen solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used. By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. This compound, being a moderately polar molecule, can be effectively isolated from less polar byproducts and more polar impurities.

Method 3: Crystallization

While this compound itself is an oil, key intermediates in the synthesis may be crystalline.[10] Crystallization can be an exceptionally powerful purification technique for removing closely related impurities, particularly diastereomers. A patent for the synthesis of (+)-cloprostenol describes a crystallization step using a mixture of ethyl acetate and n-hexane to purify a key intermediate.[18] If an intermediate can be crystallized to a high degree of purity, it ensures that the subsequent steps are cleaner and the final purification of the oily product is less demanding.

TechniquePrimary PurposeAdvantagesDisadvantages
Liquid-Liquid Extraction Initial bulk separation of aqueous/organic soluble impurities.Fast, inexpensive, high capacity.Low resolution; cannot separate similar compounds.
Column Chromatography Primary purification to separate compounds by polarity.High resolution, versatile for a wide range of compounds.Can be time-consuming, requires significant solvent, potential for product loss on the column.
Crystallization Purification of solid intermediates to remove isomers and impurities.Can provide exceptionally high purity, scalable.Not applicable to oils; requires screening for suitable solvent systems.
Preparative HPLC Final polishing to achieve very high purity (>99%).Highest resolution, excellent for removing trace impurities and isomers.Expensive, low throughput, requires specialized equipment.

Part 3: Analytical Validation and Quality Control

Final product validation is non-negotiable. A suite of analytical techniques must be employed to confirm the identity, purity, and stereochemistry of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final compound. When coupled with a mass spectrometer (LC/MS), it provides both purity data (from the HPLC trace) and molecular weight confirmation (from the MS data), definitively identifying the product.[4][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the molecule. The chemical shifts, splitting patterns, and integrations of the various peaks provide a detailed map of the molecule's carbon-hydrogen framework, confirming that the synthesis was successful.

  • Chiral Chromatography: To ensure the correct enantiomer has been synthesized, chiral HPLC is often employed. This technique can separate enantiomers, confirming the enantiomeric purity of the final product.

By combining a robust, stereocontrolled synthesis with a multi-step purification and validation workflow, researchers and drug development professionals can confidently produce high-purity this compound for further study and application.

References

  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents. (n.d.). Google Patents.
  • Ghochikyan, A. (2025). This compound | Synthetic prostaglandin analog. Cosmetic Ingredients Guide. Retrieved January 23, 2026, from [Link]

  • Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Tanase, C., & Manciulea, I. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(10), 1991. [Link]

  • CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents. (n.d.). Google Patents.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • FDA Regulated Substance May Be in Lash Boost Ingredients. (2018, April 2). Class Action Lawsuits. Retrieved January 23, 2026, from [Link]

  • Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. (n.d.). GOV.UK. Retrieved January 23, 2026, from [Link]

  • Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. (2023, May 19). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

  • The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums. (2020, September 8). adoreyes. Retrieved January 23, 2026, from [Link]

  • New Studies Support Safety of this compound in Cosmetics. (2023, December 4). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

  • This compound (Explained + Products). (n.d.). INCIDecoder. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Hamberg, M., & Samuelsson, B. (1973). Detection and Isolation of an Endoperoxide Intermediate in Prostaglandin Biosynthesis. PNAS, 70(3), 899-903. [Link]

  • Scientific Literature Review Notice to Proceed – March 17, 2023. (2023, March 17). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Lapidus, M., Grant, N. H., & Alburn, H. E. (1968). Enzymatic preparation and purification of prostaglandin E2. Journal of Lipid Research, 9(3), 371-373. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Tanase, C., & Draghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 57(7-8), 717-723. [Link]

  • Kozak, K. R., et al. (2002). The glyceryl ester of prostaglandin E 2 mobilizes calcium and activates signal transduction in RAW264.7 cells. PNAS, 99(21), 13459-13464. [Link]

  • Fustero, S., et al. (2012). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 10(30), 5565-5576. [Link]

  • NPTEL-NOC IITM. (2022, August 8). Week 3: Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork) [Video]. YouTube. [Link]

  • Pot and time economies in the total synthesis of Corey lactone. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

Sources

Pharmacological Profile of Isopropyl Cloprostenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl Cloprostenate, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). Initially explored for its ocular hypotensive effects, it has gained significant attention in the cosmetic industry for its ability to promote eyelash growth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and available pharmacokinetic and safety data. This document aims to be a valuable resource by not only presenting established data but also by providing insights into the experimental methodologies used to characterize this compound.

Introduction and Chemical Properties

This compound is the isopropyl ester prodrug of cloprostenol, a potent synthetic PGF2α analog.[1] The esterification enhances its lipophilicity, facilitating its penetration across biological membranes. Following administration, it is hydrolyzed by endogenous esterases to its biologically active free acid form, cloprostenol.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 157283-66-4[2]
Molecular Formula C25H35ClO6MedKoo Biosciences
Molecular Weight 467.00 g/mol MedKoo Biosciences
Log POW (calculated) 5.15SCCS Opinion

Mechanism of Action: A Potent FP Receptor Agonist

The primary mechanism of action of this compound is its selective agonism at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The binding of the active metabolite, cloprostenol, to the FP receptor initiates a cascade of intracellular signaling events.

Activation of the FP receptor typically couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This elevation in intracellular calcium is a key event mediating the diverse physiological effects of this compound.[3]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor (GPCR) Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Physiological Effects (e.g., Smooth Muscle Contraction, IOP Reduction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Contributes to Isopropyl_Cloprostenate This compound (Active Metabolite) Isopropyl_Cloprostenate->FP_Receptor Binds to

Caption: FP Receptor Signaling Pathway.

Receptor Binding and Functional Potency

Table 2: Receptor Binding Affinity and In Vitro Potency of this compound

ParameterValueCell/Tissue SystemSource
Ki (FP Receptor) 28 nMNot specified[3]
IC50 (Adipogenesis Inhibition) ~3 x 10⁻¹² MRat adipocyte precursors[3]

The reported Ki value of 28 nM indicates a high binding affinity for the FP receptor.[3] Furthermore, its picomolar potency in inhibiting adipogenesis in vitro highlights its significant biological activity at very low concentrations.[3]

In Vitro Experimental Protocols

To characterize the pharmacological profile of compounds like this compound, specific in vitro assays are indispensable. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay (Filtration Method)

This assay quantifies the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Radioligand: [3H]-PGF2α (a known high-affinity ligand for the FP receptor).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of unlabeled this compound (or its active metabolite).

    • For total binding, omit the unlabeled ligand.

    • For non-specific binding, include a high concentration of unlabeled PGF2α.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

Objective: To determine the EC50 of this compound for FP receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate FP Receptor-Expressing Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Compound_Addition Add Varying Concentrations of This compound Washing->Compound_Addition Fluorescence_Reading Measure Fluorescence (Pre- and Post-Addition) Compound_Addition->Fluorescence_Reading Data_Analysis Calculate ΔF and Plot Dose-Response Curve Fluorescence_Reading->Data_Analysis EC50_Determination Determine EC50 Value Data_Analysis->EC50_Determination End End EC50_Determination->End

Caption: In Vitro Calcium Mobilization Assay Workflow.

In Vivo Pharmacology

Animal models have been instrumental in characterizing the in vivo effects of this compound, particularly its ocular pharmacology.

Ocular Effects in Animal Models

Studies in various animal models have demonstrated the potent ocular effects of this compound.[3]

Table 3: Summary of In Vivo Ocular Effects of this compound

EndpointAnimal ModelKey FindingsSource
Intraocular Pressure (IOP) Reduction MonkeysDose-dependent reduction in IOP.[3]
Pupil Constriction (Miosis) CatsPotent induction of miosis.[3]
Conjunctival Hyperemia Guinea Pigs, RabbitsDose-dependent increase in conjunctival blood flow.[1][3]

It is noteworthy that while this compound effectively reduces IOP, some studies suggest its efficacy may be lower than other established prostaglandin analogs like latanoprost or travoprost at equivalent doses.[3]

Systemic Effects

The systemic effects of this compound are primarily related to its potent PGF2α mimetic activity. In rodents, its active enantiomer, (+)-cloprostenol, has been shown to terminate pregnancy at very low subcutaneous doses (as low as ~0.125 µg/kg/day).[3]

Pharmacokinetics and Metabolism

As a prodrug, the pharmacokinetic profile of this compound is influenced by its conversion to the active acid, cloprostenol.

  • Absorption: Being more lipophilic than its active metabolite, this compound is expected to have good absorption across membranes.[1]

  • Distribution: Following systemic absorption, this compound can be distributed throughout the body before its metabolic conversion.[1]

  • Metabolism: The primary metabolic pathway is the hydrolysis of the isopropyl ester to form the active compound, cloprostenol.[1]

  • Excretion: Detailed excretion studies for this compound are not widely published.

It is important to note that the toxicokinetics of this compound are expected to differ from that of cloprostenol due to differences in their physicochemical properties and distribution profiles.[1]

Safety and Toxicology

The safety of this compound has been a subject of evaluation, particularly in the context of its use in cosmetic products applied near the eye.[1]

  • Ocular Irritation: In vivo studies have shown a potential for transient ocular irritation and conjunctival hyperemia.[4]

  • Systemic Toxicity: Due to the very low concentrations used in cosmetic formulations and the small application area, the risk of systemic toxicity is considered low.[4]

  • Genotoxicity: While data for this compound is limited, a mutagenic effect has been reported for cloprostenol in an in vitro chromosome aberration assay at high concentrations.[5]

The Scientific Committee on Consumer Safety (SCCS) has expressed concerns about the use of prostaglandin analogues in cosmetic products due to their potent pharmacological activity at very low concentrations.[1]

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and sensitive method for this purpose.

Key Considerations for Analytical Method Development:

  • Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, aqueous humor) is crucial. This may involve liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: A suitable HPLC column and mobile phase are required to achieve good separation of the analyte from endogenous interferences.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

  • Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

This compound is a potent FP receptor agonist with well-documented ocular and systemic effects. Its pharmacological profile is characterized by high receptor affinity and potent in vitro and in vivo activity. While its use in cosmetics has driven much of the recent research, its potent biological activity warrants further investigation for potential therapeutic applications.

Future research should focus on:

  • Detailed Pharmacokinetic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in relevant animal models are needed to better understand its systemic exposure and disposition.

  • Receptor Selectivity Profiling: A thorough investigation of its binding affinity and functional activity at other prostanoid receptors is necessary to fully characterize its selectivity.

  • Long-term Safety Studies: More extensive long-term safety and toxicology studies are required to fully assess the risks associated with chronic exposure.

  • Head-to-Head Comparative Studies: Well-controlled studies directly comparing the potency and efficacy of this compound with other clinically used prostaglandin analogs would be highly valuable.

This technical guide provides a solid foundation for understanding the pharmacology of this compound. As research in this area continues, a more complete picture of its therapeutic potential and safety profile will undoubtedly emerge.

References

  • New Studies Support Safety of this compound in Cosmetics. (2023, December 4). Retrieved from [Link]

  • OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products - Public Health - European Commission. (2022, February 3). Retrieved from [Link]

  • (PDF) SCCS OPINION on Prostaglandins and their analogues used in cosmetic products - SCCS/1635/21 - Preliminary versio - ResearchGate. (2021, September 27). Retrieved from [Link]

  • SCCS (Scientific Committee on Consumer Safety), Opinion on Prostaglandins and prostaglandin-analogues used in cosmetic products, SCCS/1635/21, preliminary version of 27 September 2021, final version of 3 February 2022. Retrieved from [Link]

Sources

A Technical Guide to Preclinical Evaluation of Isopropyl Cloprostenate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl Cloprostenate (ICP) is a synthetic prostaglandin F2α (PGF2α) analogue, a class of potent pharmacologically active compounds.[1][2] Originally investigated for their efficacy in reducing intraocular pressure (IOP) in glaucoma, these molecules have garnered significant attention for their cosmetic application in enhancing eyelash growth.[2][3][4] This guide provides a technical framework for the preclinical evaluation of this compound, focusing on the essential studies required to characterize its mechanism of action, efficacy, and safety. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of prostaglandin analogues for ophthalmic and related applications.

Introduction: The Dual Identity of Prostaglandin Analogues

Prostaglandin analogues (PGAs) were first developed as a primary therapy for glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and vision loss.[3][5] An unexpected but consistently observed side effect in clinical trials was the growth of longer, thicker, and darker eyelashes in patients.[4] This discovery led to the development of specific PGA formulations, like the FDA-approved bimatoprost (Latisse), for treating hypotrichiasis (inadequate eyelashes).[4][6]

This compound is a prominent PGA found in numerous over-the-counter cosmetic eyelash growth serums.[3][4] Unlike its pharmaceutical counterparts, the preclinical data supporting its use and safety in cosmetics are less standardized.[3] This guide outlines the critical preclinical studies—from in vitro mechanistic assays to in vivo efficacy and safety models—necessary to build a comprehensive data package for compounds like ICP.

Pharmacology and Mechanism of Action

Prodrug Activation and Receptor Binding

Like many ophthalmic PGAs, this compound is an isopropyl ester prodrug.[7] This formulation enhances its lipophilicity, facilitating penetration through the cornea. Once inside the eye, endogenous esterases hydrolyze the ester linkage, converting ICP into its biologically active free acid form. This free acid is a potent agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9]

FP Receptor Signaling Pathway

The primary mechanism for IOP reduction by PGF2α analogues involves enhancing the uveoscleral outflow of aqueous humor, which is the secondary drainage pathway for fluid from the anterior chamber of the eye.[10] The binding of the active ICP metabolite to FP receptors on ciliary muscle cells initiates a specific signaling cascade.[10]

  • Activation: The agonist-bound FP receptor activates the Gq class of G-proteins.[8]

  • Second Messengers: This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Downstream Effects: These second messengers trigger the release of intracellular calcium and activation of protein kinase C. This cascade ultimately leads to the upregulation and secretion of matrix metalloproteinases (MMPs).[10][12]

  • Physiological Outcome: MMPs remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[10][13][12]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_tissue Ocular Tissue Effect ICP Isopropyl Cloprostenate (Active Acid) FP_Receptor FP Receptor ICP->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates MMPs ↑ MMP Biosynthesis & Secretion ECM Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP IOP Reduction Outflow->IOP Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting A 1. Animal Selection & Acclimation (≥ 1 week) B 2. Baseline IOP Measurement (Multiple days, consistent times) A->B C 3. Randomization (Vehicle, Low Dose, High Dose) B->C D 4. Topical Administration (Single dose, precise volume) C->D E 5. Time-Course Measurements (IOP & Ocular Scoring) D->E F T=0h E->F G T=2h, 4h, 6h, 8h, 24h E->G H 6. Data Compilation (ΔIOP from Baseline) G->H I 7. Statistical Analysis (e.g., ANOVA) H->I J 8. Final Report (Efficacy & Tolerability) I->J

Workflow for an in vivo IOP reduction study.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Representative In Vivo IOP Reduction Data in Normotensive Rabbits
Treatment GroupNMean Baseline IOP (mmHg ± SEM)Max Mean IOP Reduction (mmHg ± SEM)Time to Max Reduction (Hours)
Vehicle819.5 ± 0.40.8 ± 0.34
ICP 0.003%819.2 ± 0.54.1 ± 0.66
ICP 0.005%819.6 ± 0.35.8 ± 0.76
Positive Control819.4 ± 0.46.2 ± 0.56
p < 0.05 compared to Vehicle

Interpretation: The data in Table 1 illustrate a dose-dependent reduction in IOP with this compound, with the 0.005% concentration showing efficacy comparable to a positive control. The peak effect is observed at 6 hours post-administration. Mild, transient hyperemia is a known side effect of this class of drugs and should be carefully documented. [14]

Safety and Toxicological Considerations

While highly effective, the use of PGAs is associated with potential side effects. [3]Preclinical studies must rigorously evaluate these risks.

  • Ocular Irritation: As noted, hyperemia is a common finding. Studies should document its severity and duration.

  • Periorbital Changes: Chronic use of PGAs can be associated with prostaglandin-associated periorbitopathy (PAP), which includes fat loss around the eyes, creating a sunken appearance. [3]While difficult to model in short-term preclinical studies, careful observation of the periorbital region is warranted in longer-term studies.

  • Iris Pigmentation: PGAs can cause a permanent darkening of the iris color. [6]This is a critical safety endpoint to monitor in chronic studies, particularly in animals with pigmented irises.

  • Systemic Exposure: Although topical administration minimizes systemic exposure, pharmacokinetic studies should be conducted to determine the concentration of the active drug in plasma and key organs after ocular dosing. [15]

Conclusion and Translational Relevance

The preclinical evaluation of this compound requires a multi-faceted approach. In vitro assays are essential to confirm the mechanism of action at the FP receptor and to rule out overt cytotoxicity. Subsequent in vivo studies in appropriate animal models provide the critical efficacy data regarding IOP reduction and establish the initial safety and tolerability profile.

Together, these studies form the scientific foundation required to justify the progression of a compound into clinical development for therapeutic indications or to substantiate safety claims for cosmetic applications. A thorough and well-documented preclinical package is the cornerstone of responsible drug and cosmetic development.

References

  • Longer lashes, lasting damage? What to know about lash serums. (2025).
  • Gaddis, B. (2020). Know the ocular effects of eyelash growth serums. Optometry Times.
  • New Studies Support Safety of this compound in Cosmetics. (2023). Personal Care Products Council.
  • Lindsey, J. D. (2001). The mechanism of action of prostaglandins on uveoscleral outflow. PubMed - NIH.
  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. PubMed - NIH.
  • Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. PubMed - NIH.
  • Samy, A. (2018). Animal Models of Glaucoma. PMC - NIH.
  • Pañeda, C., et al. (2015). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells.
  • American Academy of Ophthalmology. (2019). What You Should Know About Eyelash Growth Serums.
  • European Commission. (2022). OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products. Public Health.
  • Toris, C. B., et al. (2008).
  • Kaufman, P. L., et al. (1998). Continuous measurement of intraocular pressure in rabbits by telemetry. IOVS.
  • Denis, P., et al. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. PMC - PubMed Central.
  • Gulati, A., et al. (2007). Estimation of Intraocular Pressure in Rabbits Using Noncontact Tonometer. Journals on Portico.
  • INCIDecoder. (n.d.).
  • Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?.
  • Alm, A. (2008). The Pharmacology of Prostaglandin Analogues. Ento Key.
  • Crawford, K., et al. (2001). Effects of Prostaglandins on the Aqueous Humor Outflow Pathways.
  • Biology Stack Exchange. (2018).
  • Review of Ophthalmology. (2010). Uveoscleral Outflow: A Better Way to Go?.
  • Comparative Biosciences, Inc. (n.d.).
  • Lee, S. K., et al. (2012). Effects of General Anesthesia on Intraocular Pressure in Rabbits. PMC - PubMed Central.
  • Frenkel, R. E., et al. (1996). Comparison of three tonometers for measuring intraocular pressure in rabbits.

Sources

Isopropyl Cloprostenate solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Isopropyl Cloprostenate for Researchers and Formulation Scientists

Authored by: A Senior Application Scientist

Abstract

This compound (CAS 157283-66-4), a synthetic analogue of prostaglandin F2α, is a potent pharmacologically active compound utilized in cosmetic applications for eyelash enhancement and in various research contexts.[1][2] Its efficacy in biological systems is fundamentally dependent on its successful delivery to the target site, a process that begins with its dissolution in an appropriate solvent. As a hydrophobic, lipophilic molecule, this compound presents formulation challenges, being practically insoluble in water.[3][4] This guide provides a comprehensive technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. It is intended to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the effective preparation of stock solutions, formulation development, and execution of robust in vitro and in vivo studies.

Introduction to this compound: A Profile

This compound is a functional analogue of Prostaglandin F2α (PGF2α), a class of physiologically active lipid compounds.[5][6] Its structure is characterized by an esterified carboxyl group, which enhances its lipid solubility and allows for improved absorption and bioavailability compared to its parent compounds.[7] The molecule acts as a selective agonist for the prostaglandin F₂α (FP) receptor.[5] This interaction initiates a cascade of cellular events that are central to its biological activity.

Mechanism of Action: The FP Receptor Pathway

Understanding the mechanism of action is crucial as it informs the concentrations required for biological effect, which in turn dictates the necessary solubility. This compound's agonism at the G-protein–coupled FP receptor triggers signaling pathways that elevate intracellular calcium levels.[5] This mechanism is responsible for its diverse physiological effects, from modulating cellular differentiation to influencing smooth muscle contraction.[4][5]

FP_Receptor_Pathway cluster_membrane Cell Membrane FP_Receptor FP Receptor (GPCR) G_Protein Gq/11 G-Protein FP_Receptor->G_Protein Activates IC Isopropyl Cloprostenate IC->FP_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response Leads to

Figure 1: this compound FP Receptor Signaling Pathway.
Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 157283-66-4[8]
Molecular Formula C₂₅H₃₅ClO₆[8]
Molecular Weight 467.0 g/mol [8]
Appearance Oily liquid[5]
Nature Hydrophobic[3]

Quantitative Solubility Profile

Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but exhibits high solubility in various organic solvents.[3][4] This characteristic necessitates the use of organic solvents to prepare concentrated stock solutions for research and formulation.

High Solubility in Key Organic Solvents

Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are the most effective and commonly used solvents for dissolving this compound. Quantitative data from chemical suppliers consistently demonstrates high solubility in these solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Dimethyl Sulfoxide (DMSO) ~100 mg/mL~214.13 mM[5][9]
Dimethylformamide (DMF) ~100 mg/mL~214.13 mM[5][9]
Ethanol ~100 mg/mL~214.13 mM[5]
Methanol SolubleNot specified[4]

Expert Insight: The high solubility in DMSO and ethanol (~100 mg/mL) makes them ideal choices for creating highly concentrated stock solutions.[5] This is particularly advantageous as it minimizes the volume of organic solvent introduced into an experimental system (e.g., a cell culture medium), thereby reducing the risk of solvent-induced artifacts or toxicity.[10]

Limited Aqueous & Buffer Solubility

As expected for a lipophilic compound, this compound has very poor water solubility.[3] While specific quantitative data for pure water is scarce, it is consistently reported as "practically insoluble".[4] Some solubility can be achieved in buffered aqueous solutions, though it remains low.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
PBS (pH 7.2) ~10.0 mg/mL~21.41 mM[5]

Trustworthiness Check: When preparing dilutions from an organic stock into an aqueous buffer, it is critical to ensure the final concentration of the organic solvent is low. High residual solvent concentrations can lead to the compound precipitating out of the aqueous solution.[9] Always add the stock solution to the buffer with vigorous vortexing and visually inspect for any signs of precipitation.

Standard Protocol for Solubility Determination

To ensure reproducible and accurate results, a standardized protocol for determining equilibrium solubility is essential. The following workflow is adapted from established guidelines for active pharmaceutical ingredients (APIs).[11]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.2)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (set to 37 ± 1 °C for physiological relevance)

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV) for concentration measurement

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A 1. Add excess Isopropyl Cloprostenate to a vial B 2. Add a known volume of the test solvent A->B C 3. Equilibrate at constant temperature (e.g., 37°C) with continuous agitation B->C D 4. Collect samples at time points (e.g., 2, 4, 8, 24, 48 hours) C->D E 5. Separate undissolved solid (Centrifuge or Filter) D->E F 6. Dilute supernatant/filtrate immediately if required E->F G 7. Quantify concentration using a validated assay (HPLC) F->G H 8. Plot Concentration vs. Time. Equilibrium is reached at the plateau G->H

Figure 2: Experimental Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological conditions). Agitate continuously.[11]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), cease agitation and allow the solid to settle.

  • Separation: Carefully withdraw a sample of the supernatant. Immediately separate the dissolved compound from any undissolved solid using either high-speed centrifugation or a chemically inert syringe filter (e.g., PTFE for organic solvents).[11] This step is critical to prevent artificially high readings from suspended microparticles.

  • Analysis: Quantify the concentration of this compound in the clear supernatant or filtrate using a validated, stability-indicating analytical method like HPLC.

  • Determination of Equilibrium: Plot the measured concentration against time. Equilibrium solubility is determined when the concentration reaches a plateau and does not significantly change between two consecutive time points.[11]

Practical Considerations for Laboratory Use

Preparing and Storing Stock Solutions
  • Solvent Choice: For most in vitro biological assays, DMSO is the preferred solvent for the primary stock solution due to its high solubilizing power and miscibility with aqueous media.

  • Procedure: To prepare a stock solution, directly weigh the required mass of this compound into a vial and add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL). If the compound is supplied in a solvent like ethanol, this can be carefully evaporated under a gentle stream of nitrogen before reconstituting in the desired solvent.[9]

  • Storage: Store stock solutions at -20°C for long-term stability (months to years).[5][9] For short-term use (days to weeks), storage at 4°C is acceptable.[5] Always store in tightly sealed vials to prevent absorption of atmospheric moisture, especially with DMSO.

Dilution into Aqueous Media

Precipitation is a major risk when diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium.

  • Best Practice: To minimize precipitation, rapidly introduce the small volume of stock solution into the larger volume of aqueous media while vortexing or stirring vigorously. This rapid dispersion helps prevent localized supersaturation.

  • Solvent Concentration Limit: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[10] Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: After dilution, always visually inspect the solution against a light source for any signs of cloudiness or precipitate. If observed, the solution is not homogenous, and the effective concentration of the dissolved compound will be lower than intended.

Conclusion

This compound is a hydrophobic molecule with excellent solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol, reaching concentrations of approximately 100 mg/mL.[5][9] This makes these solvents ideal for preparing concentrated stock solutions for research and development. Conversely, its solubility in aqueous media is very limited, a critical factor that must be managed carefully during the preparation of working solutions for biological assays to avoid precipitation and ensure accurate, reproducible results. By employing the standardized protocols and practical handling techniques outlined in this guide, researchers can confidently prepare and utilize this compound solutions, ensuring the integrity and validity of their experimental outcomes.

References

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

  • Scientific Committee on Consumer Safety (SCCS). (2022). OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products. European Commission.

  • MedKoo Biosciences. This compound | CAS#157283-66-4. MedKoo.com.

  • Cosmetic Ingredients Guide. (2025). This compound | Synthetic prostaglandin analog.

  • Grande Cosmetics. Truth About this compound. GrandeCosmetics.com.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • ChemWhat. (+)-Cloprostenol isopropyl ester CAS#: 157283-66-4. ChemWhat.com.

  • GOV.UK. (n.d.). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing.

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

  • Wikipedia. (n.d.). Prostaglandin F2alpha.

  • World Health Organization (WHO). (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4).

  • Cayman Chemical. (2021). (+)-Cloprostenol isopropyl ester - PRODUCT INFORMATION. Caymanchem.com.

  • MDPI. (2022). Aqueous Prostaglandin Eye Drop Formulations.

  • Camras, C. B., & Alm, A. (1997). Initial clinical studies with prostaglandins and their analogues. Survey of Ophthalmology, 41 Suppl 2, S61–S68.

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

  • Google Patents. (n.d.). US20130211128A1 - Process for the Preparation of Prostaglandin Analogues.

  • CymitQuimica. CAS 157283-66-4: Cloprostenol isopropyl ester. Cymitquimica.com.

  • IntechOpen. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.

  • Cayman Chemical. (n.d.). Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1).

  • Taizhou Crene Biotechnology Co., Ltd. D-Cloprostenol isopropyl ester cas 157283-66-4. Crenebio.com.

  • FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.

  • ChemBK. prostaglandin F2-alpha. Chembk.com.

  • Sigma-Aldrich. Prostaglandin F2α =99 ,syntheticNo,powder 38562-01-5. Sigmaaldrich.com.

Sources

Introduction: Isopropyl Cloprostenate and the Prostaglandin F2α Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropyl Cloprostenate Downstream Signaling Pathways

This compound is a synthetic functional analog of prostaglandin F2α (PGF2α).[1][2] Originally developed for veterinary use, its potent biological activity has led to its repurposing in cosmetic applications, notably in eyelash enhancing serums, due to its ability to prolong the anagen (growth) phase of the hair cycle.[3][4] The primary molecular target of this compound is the Prostaglandin F2α Receptor, known as the FP receptor.[5][6]

The FP receptor is a canonical member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon binding of an agonist like PGF2α or this compound, the receptor undergoes a conformational change, enabling it to couple with and activate intracellular heterotrimeric G-proteins. This guide delineates the core signaling cascades initiated by this activation, providing researchers with a mechanistic framework and validated experimental protocols to investigate these pathways.

Part 1: The Canonical Gq/11 Signaling Cascade

The predominant signaling pathway engaged by the activated FP receptor is through its coupling to Gαq/11 proteins.[7][8] This initiates a well-characterized cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), two pivotal events in cellular signaling.

Mechanism of Gq/11 Activation
  • Receptor-Ligand Binding: this compound binds to the orthosteric site of the FP receptor.

  • G-Protein Coupling: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[7]

  • PLCβ Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, Phospholipase C-β (PLCβ).[7][8]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

  • Calcium Mobilization & PKC Activation: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[7][10] The resulting increase in intracellular Ca2+ and the membrane-bound DAG synergistically activate classical isoforms of Protein Kinase C (PKC).[9][11]

This canonical pathway is fundamental to many of the physiological effects of PGF2α, including smooth muscle contraction and cellular proliferation.[12]

Caption: FP receptor-mediated activation of the Rho/ROCK signaling pathway.

Experimental Validation: Measuring RhoA Activation

Direct measurement of active, GTP-bound RhoA is the most definitive way to confirm pathway engagement.

This method is an ELISA-based assay that specifically captures and detects the active, GTP-bound form of RhoA from cell lysates, offering higher throughput than traditional pull-down assays. [13][14] Methodology:

  • Cell Culture and Stimulation: Culture FP receptor-expressing cells to ~70-80% confluency. Serum-starve the cells overnight to reduce basal RhoA activity. [15]Stimulate with this compound for a short duration (e.g., 2-5 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse using the provided ice-cold lysis buffer. [16]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Normalize all samples to the same concentration (e.g., 1 mg/mL). [16]4. G-LISA Assay:

    • Add the normalized cell lysates to the wells of a Rho-GTP affinity plate. The plate is coated with a protein that specifically binds GTP-bound RhoA.

    • Incubate for 30 minutes at 4°C with agitation to allow for the capture of active RhoA. [14] * Wash the wells to remove unbound proteins.

    • Add a specific primary antibody against RhoA and incubate for 45 minutes. [15] * Wash, then add an HRP-conjugated secondary antibody and incubate for another 45 minutes. [15] * Wash thoroughly, then add HRP detection reagent and measure the absorbance (e.g., 490 nm) or luminescence using a microplate reader. [13][15]5. Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Compare the signal from stimulated cells to that of unstimulated controls.

Part 3: Signal Integration - The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a crucial signaling hub that integrates inputs from various receptors to regulate gene expression, cell proliferation, and survival. [17][18]The FP receptor is a known activator of the MAPK/ERK pathway. [19][20]

Mechanism of MAPK/ERK Activation

FP receptor-mediated ERK activation can occur through multiple mechanisms, demonstrating significant signal integration:

  • PKC-Dependent Activation: Classical and novel PKC isoforms, activated by the canonical Gq pathway, can phosphorylate and activate components of the MAPK cascade, such as the upstream kinase Raf. [19]* Receptor Tyrosine Kinase (RTK) Transactivation: GPCRs can induce the release of growth factors (e.g., heparin-binding EGF) or activate matrix metalloproteinases that cleave and release membrane-bound growth factors. These factors then bind to and activate their respective RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which in turn robustly activates the Ras/Raf/MEK/ERK cascade. [19][21] Once activated via phosphorylation by the upstream kinase MEK1/2, ERK1/2 (p44/p42) can phosphorylate a multitude of cytoplasmic and nuclear targets. [17][21]

ERK_Workflow cluster_exp Western Blot Workflow for p-ERK/Total ERK Start 1. Cell Stimulation & Lysis SDS 2. SDS-PAGE Electrophoresis Start->SDS Transfer 3. Protein Transfer to PVDF Membrane SDS->Transfer Block 4. Blocking (5% BSA in TBST) Transfer->Block pERK_Ab 5. Incubate with anti-p-ERK1/2 Ab (Overnight, 4°C) Block->pERK_Ab Wash1 6. Wash (3x TBST) pERK_Ab->Wash1 Sec_Ab1 7. Incubate with HRP-conjugated Secondary Ab Wash1->Sec_Ab1 Wash2 8. Wash (3x TBST) Sec_Ab1->Wash2 Detect1 9. ECL Detection & Imaging (p-ERK) Wash2->Detect1 Strip 10. Strip Membrane Detect1->Strip Reblock 11. Re-Block (5% BSA in TBST) Strip->Reblock tERK_Ab 12. Incubate with anti-Total-ERK1/2 Ab Reblock->tERK_Ab Wash3 13. Wash (3x TBST) tERK_Ab->Wash3 Sec_Ab2 14. Incubate with HRP-conjugated Secondary Ab Wash3->Sec_Ab2 Wash4 15. Wash (3x TBST) Sec_Ab2->Wash4 Detect2 16. ECL Detection & Imaging (Total ERK) Wash4->Detect2 Analyze 17. Densitometry (p-ERK / Total ERK) Detect2->Analyze

Caption: Experimental workflow for quantifying ERK1/2 activation via Western Blot.

Experimental Validation: Detecting ERK1/2 Phosphorylation

The gold-standard method for quantifying ERK activation is to measure its phosphorylation state by Western Blot.

This protocol allows for the sensitive detection of phosphorylated ERK1/2 (p-ERK) and subsequent normalization to the total amount of ERK1/2 protein in the same sample. [22] Methodology:

  • Cell Stimulation and Lysis: Culture and serum-starve cells as previously described. Stimulate with this compound for various time points (e.g., 2, 5, 10, 30 minutes) to capture the peak response. Immediately place on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. [23]4. SDS-PAGE and Transfer: Separate proteins by size on an SDS-polyacrylamide gel (e.g., 10%). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA) to prevent non-specific antibody binding. [23]6. Primary Antibody (p-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST. [23]7. Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [22]8. Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. [22]9. Stripping and Re-probing (Total ERK):

    • To normalize for protein loading, the same membrane must be probed for total ERK. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature to remove the first set of antibodies. [22] * Wash thoroughly, re-block the membrane, and then incubate with a primary antibody that recognizes total ERK1/2 (both phosphorylated and unphosphorylated forms).

    • Repeat the secondary antibody incubation and detection steps.

  • Data Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample to determine the normalized level of ERK activation. [22]

Summary of Quantitative Data

The following table summarizes the key quantitative outputs from the described experimental protocols, which are essential for characterizing the pharmacological profile of this compound at the FP receptor.

Assay TypePathway MeasuredKey ParameterTypical UnitSignificance
Calcium MobilizationGq/11EC50Molar (M)Measures potency for initiating Ca2+ signaling
IP1 AccumulationGq/11 (PLC)EC50Molar (M)Measures potency for cumulative PLC activation
G-LISA RhoA ActivationRho/ROCKFold ActivationFold over BasalQuantifies the magnitude of RhoA activation
Western Blot (p-ERK)MAPK/ERKFold ActivationFold over BasalQuantifies the magnitude of ERK phosphorylation

References

  • Title: G-LISA RhoA Activation Assay Biochem Kit - Cytoskeleton, cat number : BK124 Source: Cytoskeleton, Inc. URL: [Link]

  • Title: Know the ocular effects of eyelash growth serums Source: Optometry Times URL: [Link]

  • Title: Prostaglandin F receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gq alpha subunit - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK Source: PMC - NIH URL: [Link]

  • Title: Western blot band for Erk and phopho(p) Source: ResearchGate URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists Source: PMC - NIH URL: [Link]

  • Title: RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential Source: PubMed Central URL: [Link]

  • Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: PMC - NIH URL: [Link]

  • Title: Health Notes: The natural eyelash growth enhancer that's safe and really works Source: YOU Magazine URL: [Link]

  • Title: G-LISA™ RhoA Activation Assay Biochem Kit (Luminometry Based) Source: Cytoskeleton, Inc. URL: [Link]

  • Title: Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element Source: NIH URL: [Link]

  • Title: An experimental strategy to probe Gq contribution to signal transduction in living cells Source: PMC - NIH URL: [Link]

  • Title: Rho Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source: Frontiers in Pharmacology URL: [Link]

  • Title: this compound (Explained + Products) Source: INCIDecoder URL: [Link]

  • Title: Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components Source: MDPI URL: [Link]

  • Title: Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip Source: YouTube URL: [Link]

  • Title: MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration Source: MDPI URL: [Link]

  • Title: ELISA Protocol Source: Assay Biotechnology Inc URL: [Link]

  • Title: RhoA G-LISA Activation Assay (colorimetric) (BK124-GRP) Source: Universal Biologicals URL: [Link]

  • Title: this compound | Synthetic prostaglandin analog Source: Cosmetic Ingredients Guide URL: [Link]

  • Title: MAPK-ERK Signaling Pathway Source: Elabscience URL: [Link]

  • Title: Signal Transduction 1: G Protein Coupled Receptors Source: UW Pressbooks URL: [Link]

  • Title: Colorimetric RhoB GTPase Activity Assay Source: PMC - NIH URL: [Link]

  • Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

  • Title: The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums Source: adoreyes URL: [Link]

  • Title: PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway Source: Hindawi URL: [Link]

  • Title: InstantOne ELISA 96 Well Test Manual Source: Fisher Scientific URL: [Link]

  • Title: MAPK/ERK pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pathway analysis for Gαq and Gαq/11 Source: ResearchGate URL: [Link]

  • Title: Phospho-ERK Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: ResearchGate URL: [Link]

  • Title: Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2 Source: ResearchGate URL: [Link]

  • Title: Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton Source: PubMed URL: [Link]

  • Title: Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin Source: YouTube URL: [Link]

  • Title: An overview of Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL: [Link]

Sources

Methodological & Application

Isopropyl Cloprostenate: In Vitro Application Notes and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vitro use of Isopropyl Cloprostenate, a potent synthetic analog of prostaglandin F2α (PGF2α). This document elucidates the compound's mechanism of action and offers step-by-step methodologies for investigating its effects in cell culture systems.

Introduction: Understanding this compound

This compound is a functional analog of PGF2α, widely recognized for its high affinity and selective agonism for the prostaglandin F2α receptor (FP receptor).[1] Initially explored for its ocular hypotensive effects in glaucoma treatment, its notable impact on hair follicle biology has led to its prevalent use in cosmetic formulations for enhancing eyelash growth.[2][3][4]

From a mechanistic standpoint, this compound activates the FP receptor, a G-protein coupled receptor (GPCR).[5] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] These signaling events are pivotal in mediating the diverse physiological effects of this compound, including the modulation of extracellular matrix (ECM) remodeling, which is a key process in both aqueous humor outflow in the eye and hair follicle cycling.[1][6]

Core Principles for In Vitro Studies

Solubility and Stability in Cell Culture Media

Proper handling of this compound is critical for reproducible experimental outcomes.

  • Solubility: this compound is a lipophilic, oily substance. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

  • Stability: Store the neat compound and concentrated stock solutions at -20°C for long-term storage (months to years) and at 4°C for short-term use (days to weeks).[1] Once diluted in cell culture medium, it is recommended to use the solution immediately. The stability of prostaglandins in aqueous solutions can be influenced by pH and temperature.

Selection of Appropriate Cell Models

The choice of cell line is contingent on the research question. Several primary cells and cell lines are relevant for studying the effects of this compound:

Cell TypeRelevance to this compound ResearchCommon Assays
Human Trabecular Meshwork (HTM) Cells Primary cells or cell lines derived from the eye's trabecular meshwork are crucial for studying the regulation of aqueous humor outflow and intraocular pressure.[6]Gene expression of ECM components (e.g., MMPs, collagens), cell contractility assays, Western blotting for signaling proteins.
Human Ciliary Muscle Cells These cells are involved in the uveoscleral outflow pathway, a primary target for prostaglandin analogs in glaucoma therapy.[7]Similar to HTM cells, focusing on ECM remodeling and cell morphology changes.
Dermal Papilla Cells (DPCs) As key regulators of the hair follicle cycle, DPCs are an excellent model for investigating the mechanisms behind this compound-induced hair growth.Proliferation assays, growth factor expression analysis (e.g., VEGF), and signaling pathway analysis.
Human Keratinocytes (e.g., HaCaT) Representing the main cell type of the epidermis and the outer root sheath of the hair follicle, keratinocytes can be used to study the direct effects of this compound on epithelial cell proliferation and differentiation.[8]Cell viability and proliferation assays, wound healing assays, and gene expression analysis.[9]
Human Conjunctival Epithelial Cells (e.g., WKD) Useful for assessing potential inflammatory responses or side effects of topical ocular formulations containing this compound.[10]Cytokine/chemokine secretion (ELISA), and cell surface marker expression (flow cytometry).[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Cascade

The binding of this compound to the FP receptor initiates a well-defined signaling cascade that can be interrogated at multiple levels.

Isopropyl_Cloprostenate_Signaling IC This compound FP_Receptor FP Receptor (GPCR) IC->FP_Receptor Binds to Gq_alpha Gq/11 α-subunit FP_Receptor->Gq_alpha Activates EGFR_trans EGFR Transactivation FP_Receptor->EGFR_trans Can lead to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, ECM Remodeling) Ca_release->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates EGFR_trans->MAPK_pathway Activates Gene_Expression Gene Expression Changes (e.g., MMPs, Growth Factors) MAPK_pathway->Gene_Expression Regulates Gene_Expression->Cellular_Response

Caption: this compound signaling pathway.

General Experimental Workflow

A typical in vitro experiment to assess the cellular effects of this compound follows a standardized workflow.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells into Plates start->seed_cells cell_adherence Allow Cell Adherence (24 hours) seed_cells->cell_adherence serum_starve Serum Starvation (Optional) (Reduces baseline signaling) cell_adherence->serum_starve treatment Treat with this compound (Dose-response & Time-course) serum_starve->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest Cells or Supernatant incubation->harvest analysis Perform Downstream Analysis harvest->analysis

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols

The following protocols are provided as a foundation and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cell line (e.g., HaCaT, DPCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the treatment solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ or EC₅₀ value if applicable.

Protocol 2: Gene Expression Analysis by Quantitative RT-PCR (qPCR)

This protocol allows for the quantification of changes in the expression of target genes (e.g., MMP1, VEGF, COL1A1) following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound and a vehicle control for a specific time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Lyse the cells directly in the wells using an appropriate lysis buffer and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the total protein levels or the phosphorylation status of signaling proteins (e.g., p-ERK1/2, p-EGFR) in response to this compound.

Materials:

  • Cells cultured in 6-well or 10 cm plates

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time (for phosphorylation studies, short time points like 5, 15, 30 minutes are common), wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Concluding Remarks

The protocols and guidelines presented here offer a robust framework for the in vitro investigation of this compound. As a potent and selective FP receptor agonist, this compound serves as a valuable tool for dissecting the roles of prostaglandin signaling in various physiological and pathological processes. Adherence to rigorous experimental design, including appropriate controls and optimization of assay conditions, is paramount for generating reliable and reproducible data.

References

  • Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC - NIH. Available from: [Link]

  • Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa | PLOS One - Research journals. Available from: [Link]

  • This compound (Explained + Products) - INCIDecoder. Available from: [Link]

  • This compound | Synthetic prostaglandin analog - Cosmetic Ingredients Guide. Available from: [Link]

  • New Studies Support Safety of this compound in Cosmetics. Available from: [Link]

  • (PDF) SCCS OPINION on Prostaglandins and their analogues used in cosmetic products - SCCS/1635/21 - Preliminary versio - ResearchGate. Available from: [Link]

  • Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC - PubMed Central. Available from: [Link]

  • Scientific Literature Review Notice to Proceed – March 17, 2023. Available from: [Link]

  • Quantitative Analysis of Prostaglandins in Cell Culture Medium by High-Resolution Gas Chromatography With Electron-Capture Detection - PubMed. Available from: [Link]

  • (PDF) Study of the protective effects of cosmetic ingredients on the skin barrier, based on the expression of barrier-related genes and cytokines - ResearchGate. Available from: [Link]

  • Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. - GOV.UK. Available from: [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. Available from: [Link]

  • Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - NIH. Available from: [Link]

  • Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed. Available from: [Link]

  • Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Available from: [Link]

  • Gene Expression Studies Pertaining to Extracellular Matrix Integrity and Remodeling: Nuances and Pitfalls of In Vitro Investigations - PubMed. Available from: [Link]

  • Long-Term In Vitro Culture Alters Gene Expression Pattern of Genes Involved in Ontological Groups Representing Cellular Processes - MDPI. Available from: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available from: [Link]

  • In vitro Effects of Prostaglandin Analogs on Inflammatory Markers Expression by Human Conjunctival Cells | IOVS. Available from: [Link]

  • Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - MDPI. Available from: [Link]

  • Are all eyelash growth treatments safe? - Opti Laboratories. Available from: [Link]

  • Prostaglandin F2alpha - YouTube. Available from: [Link]

  • The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells - ResearchGate. Available from: [Link]

  • Cytometric assessment of cytostatic and cytotoxic effects of topical glaucoma medications on human epithelial corneal line cells. Available from: [Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma - PubMed. Available from: [Link]

  • Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC - NIH. Available from: [Link]

  • Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC - PubMed Central. Available from: [Link]

  • Interfacial properties of cell culture media with cell-protecting additives - PubMed. Available from: [Link]

Sources

Guide to Cellular Dose-Response Studies of Isopropyl Cloprostenate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl Cloprostenate, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent agonist for the prostaglandin F receptor (FP receptor).[1] Its activity has been leveraged in various fields, from veterinary medicine to cosmetics for eyelash enhancement.[2][3] Understanding its cellular mechanism and potency is critical for both efficacy studies and safety assessments. This guide provides a comprehensive framework for conducting robust dose-response studies of this compound in cultured cell lines. We will detail the underlying signaling pathways, provide validated, step-by-step protocols for key cellular assays, and explain the scientific rationale behind experimental design and data analysis.

Scientific Foundation: Mechanism of Action

This compound exerts its biological effects by mimicking the endogenous ligand PGF2α and binding to the FP receptor, a G-protein coupled receptor (GPCR).[1][4] The canonical signaling pathway for the FP receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein complex.

Causality of Signaling:

  • Ligand Binding: this compound binds to the FP receptor on the cell surface.

  • Gαq Activation: This binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit, thereby activating it.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] This rapid increase in intracellular calcium is a hallmark of FP receptor activation.

  • Downstream Events: The rise in intracellular Ca²⁺ and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC) and other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6][7][8]

This signaling cascade provides multiple measurable endpoints for quantifying the cellular response to this compound.

FP_Signaling_Pathway cluster_cytoplasm Cytoplasm ICP Isopropyl Cloprostenate FP FP Receptor (GPCR) ICP->FP Binds Gq Gαq FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activate Ca Intracellular Ca²⁺ (Calcium Mobilization) ER->Ca Releases Ca->PKC Activate MAPK_Cascade MAPK Cascade (Raf/MEK) PKC->MAPK_Cascade ERK p-ERK (Phosphorylation) MAPK_Cascade->ERK

Caption: Canonical Gαq signaling pathway for the FP receptor.

Experimental Design & Workflow

A robust dose-response study follows a logical progression from foundational characterization to functional analysis. This ensures that the observed effects are specific, dose-dependent, and not artifacts of cytotoxicity.

Experimental_Workflow start Start cell_selection Step 1: Cell Line Selection (e.g., 1321N1-hFP) start->cell_selection cytotoxicity Step 2: Cytotoxicity Assay (XTT Assay) cell_selection->cytotoxicity determine_range Determine Non-Toxic Concentration Range cytotoxicity->determine_range functional_assays Step 3: Functional Assays determine_range->functional_assays calcium_assay Calcium Mobilization (Primary Assay) functional_assays->calcium_assay erk_assay ERK Phosphorylation (Confirmatory Assay) functional_assays->erk_assay analysis Step 4: Data Analysis (Dose-Response Curves, EC₅₀) calcium_assay->analysis erk_assay->analysis end End analysis->end

Caption: Overall workflow for this compound dose-response studies.

Protocols & Methodologies

Protocol 1: Cell Line Selection and Culture

Rationale: The choice of cell line is paramount. An ideal system expresses the human FP receptor at a consistent level and has low endogenous prostaglandin signaling. Using a recombinant cell line provides a clean background for measuring specific activation.

  • Recommended Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human Prostanoid FP Receptor (e.g., Revvity, ES-564-C).[9] These cells are known to have a low background of GPCR expression, making them an excellent host.

  • Alternative: HEK293 cells transiently or stably transfected with a human FP receptor expression plasmid.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Geneticin/G418 for stable lines) at 37°C in a humidified 5% CO₂ incubator.

Protocol 2: Cytotoxicity Assessment (XTT Assay)

Rationale: Before assessing functional potency, it is crucial to determine the concentration range at which this compound is not cytotoxic. High concentrations of any compound can induce non-specific effects or cell death, which would confound functional assay results. The XTT assay is a reliable colorimetric method for measuring cell viability by assessing mitochondrial metabolic activity.[10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • XTT labeling reagent and electron-coupling reagent (available as a kit)

  • 96-well clear, flat-bottom cell culture plates

  • Complete culture medium

  • Plate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours (this should match the longest incubation time of your planned functional assays).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron-coupling solution).

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The solution will turn orange in the presence of viable cells.

  • Measurement: Shake the plate gently and measure the absorbance at 450-500 nm (reference wavelength ~650 nm).

  • Analysis: Subtract the blank values. Express viability as a percentage relative to the vehicle control. Select the concentration range that shows >90% cell viability for subsequent functional assays.

Parameter Description
Assay Principle Reduction of yellow XTT tetrazolium salt to an orange formazan product by mitochondrial dehydrogenases in viable cells.
Endpoint Colorimetric measurement of formazan absorbance.
Controls Vehicle (e.g., 0.1% DMSO), Untreated Cells, Blank (medium only).
Typical Output A curve showing % viability vs. compound concentration.
Protocol 3: Calcium Mobilization Assay

Rationale: As the canonical FP receptor pathway involves Gαq coupling and subsequent release of intracellular calcium, this is the most direct and robust functional assay for measuring this compound agonism.[5][13] The assay uses a fluorescent dye that increases in intensity upon binding to free calcium.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with Pluronic F-127

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (an anion-exchange inhibitor that can prevent dye leakage)

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into the black-walled plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2.5 x 10⁴ cells/well for a 96-well plate). Incubate overnight.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's protocol (e.g., Fluo-4 AM and Pluronic F-127 in Assay Buffer). Remove the culture medium from the cells and add 100 µL of the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark, then at room temperature for 15-30 minutes to allow for de-esterification of the dye.

  • Compound Plate Preparation: In a separate plate, prepare 4X or 5X final concentrations of the this compound serial dilutions in Assay Buffer.

  • Measurement: a. Place both the cell plate and the compound plate into the fluorescence reader. b. Set the instrument to measure fluorescence (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds. c. Establish a stable baseline reading for 15-20 seconds. d. The instrument will then automatically dispense the compound from the source plate into the cell plate. e. Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the this compound concentration.

Protocol 4: ERK1/2 Phosphorylation Assay

Rationale: Measuring the phosphorylation of ERK1/2 serves as a valuable confirmatory assay.[6][14] It assesses a downstream node that integrates signals from the GPCR activation, providing a more physiological endpoint that is often linked to cellular outcomes like proliferation.[15][16]

Materials:

  • Cell-based phospho-ERK1/2 immunoassay kit (e.g., AlphaScreen SureFire, HTRF, or cell-based ELISA)

  • 96-well or 384-well plates (as required by the kit)

  • Serum-free culture medium

  • Lysis buffer (provided in the kit)

Procedure:

  • Cell Seeding: Seed cells in the appropriate multi-well plate and grow to ~90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours or overnight. This crucial step reduces basal ERK phosphorylation, increasing the signal-to-noise ratio.

  • Cell Treatment: Add this compound serial dilutions to the cells. Based on literature for GPCRs, the peak ERK phosphorylation often occurs between 5 and 15 minutes post-stimulation.[16] A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis: At the optimal time point, remove the stimulation medium and add the lysis buffer provided with the kit. Incubate as recommended (e.g., 10 minutes at room temperature with shaking).

  • Immunoassay: Transfer the cell lysates to the assay plate and follow the kit manufacturer's protocol for adding detection antibodies and reading the plate.

  • Analysis: The signal (e.g., luminescence, fluorescence ratio) is proportional to the amount of phosphorylated ERK. Plot the signal against the logarithm of the this compound concentration.

Data Analysis and Interpretation

For each functional assay, the data should be analyzed to generate a dose-response curve and calculate the potency of this compound.

  • Normalization: Normalize the data. Set the response from the vehicle control as 0% and the maximum response observed at saturating concentrations of this compound as 100%.

  • Curve Fitting: Plot the normalized response (%) versus the logarithm of the agonist concentration. Use a non-linear regression model (four-parameter logistic equation) to fit the data.[17]

  • EC₅₀ Determination: The key parameter derived from this curve is the EC₅₀ (half-maximal effective concentration), which represents the concentration of this compound that elicits 50% of the maximal response. This value is a critical measure of the compound's potency.

Table of Expected Outcomes:

AssayEndpoint MeasuredKey ParameterExpected Result for a Potent Agonist
XTT Cell Viability / MetabolismCC₅₀ (Cytotoxic Conc. 50%)High µM or not observed (indicates low toxicity)
Calcium Mobilization Peak Intracellular [Ca²⁺]EC₅₀ Low nM range[9][18]
ERK Phosphorylation Phospho-ERK1/2 LevelsEC₅₀ nM range, potentially slightly higher than Ca²⁺ EC₅₀

References

  • Longer lashes, lasting damage? What to know about lash serums. (2025). St George's, University of London. [Link]

  • Health Notes: The natural eyelash growth enhancer that's safe and really works. (2022). You Magazine. [Link]

  • The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums. (2020). adoreyes. [Link]

  • Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. [Link]

  • Prostaglandin F receptor. Wikipedia. [Link]

  • What You Should Know About Eyelash Growth Serums. (2019). American Academy of Ophthalmology. [Link]

  • PTGFR prostaglandin F receptor [Homo sapiens (human)]. NCBI Gene. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of Receptors and Signal Transduction. [Link]

  • Kuehl, F. A., & Humes, J. L. (1972). Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Stott, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism. [Link]

  • Mistry, R., & Challiss, R. A. (2013). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Kelly, C. R., et al. (2003). Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Sharif, N. A., & Klimko, P. G. (2019). Protocols for Prostaglandin Receptor Localization in Eye Tissues Using Immunohistochemistry. Methods in Molecular Biology. [Link]

  • AlphaScreen SureFire Phospho-ERK assay. BMG Labtech. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Oshima, Y., et al. (2007). The Effects of Prostaglandin Analogues on IOP in Prostanoid FP-Receptor–Deficient Mice. Investigative Ophthalmology & Visual Science. [Link]

  • Wang, C., et al. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. [Link]

  • Bhattacharya, S., et al. (2023). Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. Proceedings of the National Academy of Sciences. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Oga, T., et al. (2009). Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. Nature Medicine. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). JoVE. [Link]

  • Phospho-ERK Assays. (2012). Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dose-response curves of the different types of GPCR ligands. ResearchGate. [Link]

  • Calcium Mobilization Assay. ResearchGate. [Link]

  • In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Zheng, W., & Spencer, R. H. (2013). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current Chemical Genomics. [Link]

  • Chen, M., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications. [Link]

Sources

Application Notes and Protocols for Isopropyl Cloprostenate-Induced Hair Growth in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Prostaglandin Analogs in Hair Follicle Research

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). Understanding the molecular signals that govern these transitions is paramount for developing therapies for hair loss disorders like alopecia.[1][2] Isopropyl Cloprostenate, a synthetic functional analog of Prostaglandin F2α (PGF2α), has emerged as a potent pharmacological tool for investigating the induction of the anagen phase.[3][4] Originally observed as a side effect of glaucoma medications which caused eyelash growth, PGF2α analogs are now actively studied for their hair-growth-promoting properties.[4][5]

This guide provides a comprehensive overview of the mechanism of action of this compound and detailed, field-tested protocols for its application in murine models to robustly evaluate hair growth induction.

Section 1: Mechanism of Action - The Prostaglandin Pathway

Prostaglandins are lipid compounds that play diverse roles in the body. In the context of hair, different prostaglandins have opposing effects: Prostaglandin D2 (PGD2) is associated with inhibiting hair growth, while PGF2α and PGE2 are known to stimulate it.[6][7][8] Human hair follicles possess the necessary metabolic machinery to produce these prostaglandins and express their corresponding receptors.[2][7][9]

This compound exerts its effect by binding to the Prostaglandin F2α receptor (FP receptor).[2][10] These receptors are prominently located in the dermal papilla and the outer root sheath's companion layer within the hair follicle.[10]

The proposed signaling cascade is as follows:

  • Binding: Topically applied this compound penetrates the skin and binds to FP receptors on key cells of the hair follicle, such as the dermal papilla.

  • Anagen Induction: This binding event triggers intracellular signaling pathways that "awaken" the follicle from the telogen (resting) phase.

  • Prolongation of Anagen: The signaling cascade promotes the transition into the anagen (growth) phase and helps to prolong its duration.[3]

This mechanism makes this compound and other PGF2α analogs valuable for studying the telogen-to-anagen transition, a critical step in hair regeneration.[3][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling (Dermal Papilla Cell) cluster_2 Hair Follicle Response IC Isopropyl Cloprostenate FP_Receptor FP Receptor IC->FP_Receptor Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PKC activation) FP_Receptor->Signaling_Cascade Activates Gene_Expression Altered Gene Expression (Growth Factors) Signaling_Cascade->Gene_Expression Anagen Anagen Phase (Growth) Gene_Expression->Anagen Promotes Transition Telogen Telogen Phase (Resting) Telogen->Anagen

Figure 1: Simplified signaling pathway of this compound.

Section 2: Experimental Design & Animal Models

The C57BL/6 mouse is the most common and suitable model for this research.[11] This strain is advantageous because its hair follicles have melanocytes, and the hair growth cycle is correlated with melanogenesis, making the skin appear dark during anagen and pink during telogen.[11] This provides a clear visual indicator of the hair cycle stage. Furthermore, hair growth in mice occurs in waves, which can be synchronized across a dorsal patch through depilation.[12]

Key Considerations for Experimental Design:

  • Synchronization: It is crucial to induce and confirm a synchronized telogen phase before beginning treatment. This creates a uniform baseline for all animals in the study.

  • Controls: The inclusion of both a negative control (vehicle only) and a positive control (e.g., Minoxidil 2-5%) is essential for a self-validating study.

  • Housing: Animals should be housed individually to prevent licking of the test substance, which could lead to ingestion and confound the results of a topical study.[13]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Topical Solution

Objective: To prepare a stable and effective topical solution of this compound.

Materials:

  • This compound (powder form)

  • Vehicle components:

    • Ethanol (95%)

    • Propylene Glycol (PG)

    • Distilled Water

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Determine Concentration: Based on literature, a common starting concentration is 0.1%. All calculations should be done on a weight/volume (w/v) basis.

  • Prepare Vehicle Solution: A standard vehicle solution consists of ethanol, propylene glycol, and water. A common ratio is 70:20:10 (Ethanol:PG:Water).

    • Scientist's Note: Propylene glycol acts as a penetration enhancer, helping the active compound to be absorbed by the skin. Ethanol serves as the primary solvent.

  • Dissolution: a. Weigh the required amount of this compound powder and place it in a sterile vial. b. Add the ethanol component of the vehicle first and vortex thoroughly until the powder is fully dissolved. c. Add the propylene glycol and vortex again. d. Finally, add the distilled water and vortex to create a homogenous solution.

  • Storage: Store the final solution in a tightly sealed, light-protected container at 4°C. Prepare fresh solutions regularly (e.g., weekly) to ensure stability.

Protocol 2: Induction and Evaluation of Hair Growth in C57BL/6 Mice

Objective: To topically apply this compound to synchronized telogen-phase mouse skin and evaluate the induction of anagen.

Animal Model:

  • Male or female C57BL/6 mice, 7 weeks of age. At this age, the dorsal hair is naturally in the telogen phase.

  • Acclimatize animals for at least one week under controlled conditions (23°C, 12:12h light/dark cycle, ad libitum access to food and water).[13]

Procedure:

  • Anesthesia and Depilation (Day 0): a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Gently apply a warm wax strip to the dorsal skin and remove it against the direction of hair growth. This removes telogen hairs and synchronizes the follicles. The skin should appear pink.

    • Causality Check: This step ensures that any observed hair growth is a result of induced anagen from a resting state, not a continuation of a pre-existing growth phase.

  • Group Allocation: Randomly divide mice into experimental groups (n=5 to 10 per group):

    • Group 1: Negative Control (Vehicle only)

    • Group 2: Test Article (e.g., 0.1% this compound in vehicle)

    • Group 3: Positive Control (e.g., 2% Minoxidil solution)

  • Topical Application (Starting Day 1): a. Using a micropipette, apply a fixed volume (e.g., 100-200 µL) of the designated solution to the depilated dorsal area.[14] b. Spread the solution evenly using the pipette tip. c. Perform the application once daily for a period of 21-28 days.

    • Pro-Tip: Wear gloves during application. Avoid contact with the animals' eyes.[15] Do not allow animals to lick the application site for at least 30 minutes.[15]

  • Macroscopic Evaluation: a. Photograph the dorsal skin of each mouse at regular intervals (e.g., Day 0, 7, 14, 21). b. Score hair regrowth based on the area of coverage, using a validated scoring system.[13]

  • Termination and Sample Collection (End of Study): a. Euthanize mice according to approved ethical protocols. b. Collect full-thickness skin biopsies from the treated area using a biopsy punch (e.g., 8mm). c. Divide the biopsy if needed for different analyses (histology, RNA extraction, etc.).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation A Select C57BL/6 Mice (7 weeks old) B Acclimatize (1 week) A->B C Depilate Dorsal Skin (Synchronize to Telogen) B->C D Randomize into Groups (Vehicle, Test, Positive Control) C->D E Daily Topical Application (21-28 days) D->E F Macroscopic Scoring & Photography E->F During & Post-Treatment G Histological Analysis (Biopsy) E->G End of Study H Quantitative Analysis (Hair Weight, etc.) E->H End of Study

Figure 2: General experimental workflow for animal studies.
Protocol 3: Histological Analysis of Hair Follicles

Objective: To microscopically evaluate the stage of hair follicles in skin biopsies.

Procedure:

  • Fixation: Immediately fix the skin biopsy in 10% neutral buffered formalin or 4% paraformaldehyde for 24 hours.[11][16]

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-7 µm thick sections perpendicular to the skin surface.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: a. Examine the slides under a light microscope. b. Identify Follicle Stage:

    • Telogen: Hair germ is small, located high up in the dermis.
    • Anagen: Characterized by a large bulb located deep in the dermis or subcutis, often with a visible hair shaft forming.[11] c. Quantification:
    • Count the total number of hair follicles in a defined area.
    • Count the number of follicles in the anagen phase.
    • Calculate the percentage of anagen induction: (Number of anagen follicles / Total number of follicles) x 100.[13]
    • Measure the diameter of the hair follicles.[11]

Section 4: Data Presentation and Interpretation

Quantitative data from the study should be summarized for clarity and ease of comparison.

Table 1: Example Hair Regrowth Scoring Scale

ScoreDescription
0No hair growth observed.
1Less than 20% of the area shows hair growth.
220-40% of the area shows hair growth.
340-60% of the area shows hair growth.
460-80% of the area shows hair growth.
580-100% of the area shows hair growth.
Adapted from Matsuda et al.[13]

Table 2: Example Data Summary for Histological Analysis (Day 21)

Treatment GroupMean Anagen Follicle % (± SEM)Mean Follicle Diameter (µm) (± SEM)
Vehicle Control15.2 ± 2.525.6 ± 1.8
0.1% this compound78.5 ± 5.145.3 ± 2.2
2% Minoxidil65.0 ± 4.840.1 ± 2.0
*Data is hypothetical and for illustrative purposes. * indicates statistical significance compared to vehicle control.

Section 5: Safety and Ethical Considerations

While this compound is used in cosmetic formulations, its application in research settings requires attention to potential side effects.

  • Potential Side Effects: In animal models, topical application may cause localized skin irritation, erythema (redness), or hyperpigmentation.[15][17] Monitor animals daily for any adverse reactions.

  • Ethical Conduct: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[16]

References

  • Hair loss and regeneration performed on animal models - PMC. (n.d.). PubMed Central. [Link]

  • The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis. (2023). Frontiers. [Link]

  • Modelling Human Hair Follicles—Lessons from Animal Models and Beyond. (n.d.). MDPI. [Link]

  • Studying Hair Growth Cycle and Its Effects on Mouse Skin. (n.d.). PMC. [Link]

  • The physiological and pharmacological roles of prostaglandins in hair growth. (2022). Precision and Future Medicine. [Link]

  • Hair Growth Stimulation by a Natural Remedy: Animal Studies. (2018). Madridge Publishers. [Link]

  • Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. (2023). Cosmetic Ingredient Review. [Link]

  • Topical Treatment for Scarring and Non-Scarring Alopecia: An Overview of the Current Evidence. (2021). PubMed Central. [Link]

  • Histologic analysis of hair follicle growth in C57BL/6 mice. (n.d.). ResearchGate. [Link]

  • Influence of prostaglandin F2alpha and its analogues on hair regrowth and follicular melanogenesis in a murine model. (2005). PubMed. [Link]

  • The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis. (2023). National Institutes of Health. [Link]

  • Chlorhexidine Topical. (n.d.). VCA Animal Hospitals. [Link]

  • Influence of prostaglandin F2alpha and its analogues on hair regrowth and follicular melanogenesis in a murine model. (n.d.). ResearchGate. [Link]

  • Mesenchymal Stem Cell Therapy in Alopecia Areata: Visual and Molecular Evidence from a Mouse Model. (2024). MDPI. [Link]

  • Histological characteristics of hair follicles at different hair cycle and in vitro modeling of hair follicle-associated cells of yak (Bos grunniens). (2023). PubMed Central. [Link]

  • Evaluation of Animal Models Suitable for Hair Research and Regeneration. (n.d.). ResearchGate. [Link]

  • This compound | Synthetic prostaglandin analog. (n.d.). Cosmetic Ingredients Guide. [Link]

  • (PDF) Topical Products for Human Hair Regeneration: A Comparative Study on an Animal Model. (2016). ResearchGate. [Link]

  • Prostanoids and Hair Follicles: Implications for Therapy of Hair Disorders. (2017). Acta Dermato-Venereologica. [Link]

  • The physiological and pharmacological roles of prostaglandins in hair growth. (2022). PubMed. [Link]

  • Hair growth stimulated by allogenic adipose-derived stem cells supplemented with ATP in a mouse model of dihydrotestosterone-induced androgenetic alopecia. (2025). PubMed. [Link]

  • Analysis of hair follicles in mutant laboratory mice. (2005). PubMed. [Link]

  • Let it grow again - on actives and active systems to stimulate hair growth. (n.d.). Kosmetische Praxis. [Link]

  • Isopropyl Alcohol 70% for Animal Use. (n.d.). Drugs.com. [Link]

  • Treatment of alopecia areata in C3H/HeJ mice with the topical immunosuppressant FK506 (Tacrolimus). (n.d.). ResearchGate. [Link]

  • Restoration of hair growth in mice with an alopecia areata-like disease using topical anthralin. (n.d.). PubMed. [Link]

  • Small animal patient preoperative preparation: a review of common antiseptics, comparison studies, and resistance. (2024). PubMed Central. [Link]

  • Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose. (2024). Frontiers. [Link]

  • Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance. (2025). National Institutes of Health. [Link]

  • These Common Household Cleaners Can Actually Harm Your Pet. (2020). American Kennel Club. [Link]

  • Longer lashes, lasting damage? What to know about lash serums. (2025). The Conversation. [Link]

  • (PDF) Methods of evaluating hair growth. (2025). ResearchGate. [Link]

  • Topical Application of Oleuropein Induces Anagen Hair Growth in Telogen Mouse Skin. (n.d.). PLOS ONE. [Link]

  • The physiological and pharmacological roles of prostaglandins in hair growth. (n.d.). Synapse. [Link]

Sources

Application Note: A High-Throughput Cell-Based Assay for Quantifying Isopropyl Cloprostenate Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for a robust and reproducible cell-based assay to determine the pharmacological activity of Isopropyl Cloprostenate, a synthetic prostaglandin F2α analog. We describe a fluorescent calcium mobilization assay using a commercially available cell line stably expressing the human prostaglandin F (FP) receptor. The described methodology offers a quantitative and high-throughput compatible means to characterize the potency and efficacy of this compound and other FP receptor agonists, making it an invaluable tool for research, drug discovery, and quality control applications.

Introduction: The Significance of Measuring this compound Activity

This compound is a potent synthetic analog of prostaglandin F2α (PGF2α)[1][2]. Originally developed for veterinary applications, it has gained significant attention in the cosmetic industry for its ability to promote eyelash growth[1][3]. Its mechanism of action is mediated through the activation of the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR)[4][5]. The FP receptor is a member of the prostanoid receptor family and is involved in a wide range of physiological processes, including smooth muscle contraction, reproductive functions, and potentially cardiovascular homeostasis[4][6].

Given its increasing use in commercial products and its potent biological activity, a reliable method to quantify the activity of this compound is crucial. Cell-based assays provide a biologically relevant system to study the functional consequences of receptor activation.[7][8] This application note details a calcium mobilization assay, a direct and rapid method to measure the activation of Gq-coupled GPCRs like the FP receptor.[9]

Assay Principle: Linking FP Receptor Activation to a Measurable Signal

The FP receptor primarily couples to the Gq family of G-proteins.[5] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[10]

This transient increase in intracellular calcium can be detected using fluorescent calcium indicators. These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca2+. The change in fluorescence is directly proportional to the amount of intracellular calcium released, which in turn correlates with the extent of FP receptor activation.[11]

FP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FP Receptor FP Receptor This compound->FP Receptor Binds Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor Calcium Ca2+ ER->Calcium Releases Fluorescent Signal Fluorescent Signal Calcium->Fluorescent Signal Induces

Caption: FP Receptor Gq signaling pathway leading to calcium mobilization.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableSupplierCatalog Number
U2OS Human FP Receptor Cell LineCells OnlineNot specified
This compoundCayman Chemical10005214
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
DPBS, no calcium, no magnesiumThermo Fisher Scientific14190144
Fluo-4 Direct™ Calcium Assay KitThermo Fisher ScientificF10471
96-well, black-walled, clear-bottom platesCorning3603
Cell Culture and Maintenance

The U2OS cell line stably expressing the human FP receptor is a suitable model for this assay.[12]

  • Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Growth Medium: Use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.[13]

Assay Protocol

The following protocol is optimized for a 96-well plate format.

Assay Workflow A 1. Cell Seeding Seed U2OS-FP cells into 96-well plates. B 2. Cell Incubation Incubate for 24 hours at 37°C, 5% CO2. A->B C 3. Dye Loading Add Fluo-4 Direct™ reagent to each well. B->C D 4. Dye Incubation Incubate for 1 hour at 37°C, 5% CO2. C->D E 5. Compound Addition Add serial dilutions of This compound. D->E F 6. Fluorescence Reading Measure kinetic fluorescence (Ex/Em: 494/516 nm). E->F G 7. Data Analysis Calculate EC50 and Z'-factor. F->G

Caption: Step-by-step experimental workflow for the calcium mobilization assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest U2OS-FP cells using Trypsin-EDTA and resuspend in fresh growth medium.

    • Adjust the cell density to 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's instructions.

    • Carefully remove the growth medium from the wells.

    • Add 100 µL of the Fluo-4 Direct™ loading solution to each well.

    • Incubate the plate for 1 hour at 37°C with 5% CO2, protected from light.[11]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.

    • Add 25 µL of the diluted this compound solutions to the corresponding wells. Include wells with vehicle control (assay buffer with DMSO).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader equipped with an injector.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. Record data for at least 120 seconds.

Data Analysis and Interpretation

Dose-Response Curve and EC50 Determination

The potency of this compound is determined by calculating its half-maximal effective concentration (EC50).[14]

  • Data Normalization: For each well, subtract the baseline fluorescence (before compound addition) from the peak fluorescence (after compound addition).

  • Curve Fitting: Plot the normalized fluorescence response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve.[15]

  • EC50 Calculation: The EC50 is the concentration of this compound that elicits 50% of the maximal response.[16]

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[17][18][19]

  • Calculation: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative| Where:

    • μ_positive = mean of the positive control (e.g., maximal this compound concentration)

    • σ_positive = standard deviation of the positive control

    • μ_negative = mean of the negative control (vehicle)

    • σ_negative = standard deviation of the negative control

  • Interpretation:

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Acceptable assay

    • Z' < 0: Unacceptable assay

Expected Results

The following table presents example data from a typical this compound dose-response experiment.

This compound (M)Log [Concentration]Normalized Fluorescence (RFU)
1.00E-11-11.0115
1.00E-10-10.0250
1.00E-09-9.01250
1.00E-08-8.04800
1.00E-07-7.08500
1.00E-06-6.09800
1.00E-05-5.010000

Example Dose-Response Curve:

(A graphical representation of the above data would be included here, showing a sigmoidal curve with fluorescence on the y-axis and log concentration on the x-axis.)

Calculated Parameters:

ParameterValue
EC50 5.2 nM
Z'-Factor 0.78

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence - Autofluorescent compounds- Cell death/dye leakage- Test compound autofluorescence separately- Ensure cell viability is high; optimize cell seeding density
Low signal-to-background ratio - Low receptor expression- Inefficient dye loading- Confirm receptor expression level- Optimize dye loading time and temperature
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Ensure a single-cell suspension before seeding- Use calibrated pipettes and proper technique
No response to agonist - Inactive compound- Cell line lost receptor expression- Verify compound activity with a positive control- Re-validate the cell line

Conclusion

The cell-based calcium mobilization assay described in this application note provides a sensitive, reliable, and high-throughput method for quantifying the activity of this compound and other FP receptor agonists. The protocol is straightforward and can be readily implemented in laboratories equipped with standard cell culture and fluorescence detection instrumentation. This assay is a valuable tool for researchers in pharmacology, drug discovery, and the cosmetic industry for characterizing the potency and efficacy of compounds targeting the prostaglandin F receptor.

References

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • INDIGO Biosciences. GPCR Signaling Assays. Retrieved from [Link]

  • Wikipedia. Prostaglandin F receptor. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2004, February). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. J Clin Endocrinol Metab. Retrieved from [Link]

  • NIH. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]

  • Cells Online. FP Prostaglandin Receptor Cell Line. Retrieved from [Link]

  • Optometry Times. (2020, December 2). Know the ocular effects of eyelash growth serums. Retrieved from [Link]

  • Bio-protocol. (2013, June 20). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • PubMed. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • PMC. (n.d.). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. Retrieved from [Link]

  • You Magazine. (2022, March 22). Health Notes: The natural eyelash growth enhancer that's safe and really works. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • MDPI. (n.d.). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • INCIDecoder. This compound (Explained + Products). Retrieved from [Link]

  • Signosis. GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • PubMed. (2015, December 1). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Innoprot. FP Prostanoid Receptor Assay. Retrieved from [Link]

  • Wikipedia. EC50. Retrieved from [Link]

  • PubMed. (n.d.). Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. Retrieved from [Link]

  • DATAtab. z-Score: Definition, Formula, Calculation & Interpretation. Retrieved from [Link]

  • Creative Bioarray. cAMP Assay. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2025, December 27). This compound | Synthetic prostaglandin analog. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. Retrieved from [Link]

  • Adoreyes. (2020, September 8). The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums. Retrieved from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from [Link]

  • AWS. Dose-response curve fitting for EC50 calculation [R]. Retrieved from [Link]

  • NIH. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • YouTube. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]

  • GraphPad. The EC50. Retrieved from [Link]

  • PubMed. (2023, December 8). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Retrieved from [Link]

  • YouTube. (2020, June 15). Eurofins DiscoverX GPCR Assays. Retrieved from [Link]

Sources

Application Note: A Guide to Determining the Binding Affinity of Isopropyl Cloprostenate for the Prostaglandin F2α (FP) Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl Cloprostenate, a synthetic prostaglandin analog, is a potent agonist for the Prostaglandin F2α (FP) receptor.[1][2] Originally developed for veterinary use, its mechanism of action on the FP receptor has led to its widespread use in cosmetic formulations for enhancing eyelash growth.[3][4] The FP receptor, a G protein-coupled receptor (GPCR), is a critical therapeutic target for conditions like glaucoma and plays a key role in physiological processes such as uterine contraction.[5][6] Accurately quantifying the interaction between compounds like this compound and the FP receptor is fundamental for drug discovery, pharmacological characterization, and safety assessment. This guide provides a detailed protocol for a competitive radioligand binding assay, the gold standard for determining binding affinity, and outlines the necessary steps for robust data generation and analysis.[7]

Introduction: The FP Receptor and its Ligands

The prostaglandin F2α (FP) receptor is a member of the GPCR superfamily, which mediates diverse physiological effects upon activation by its endogenous ligand, PGF2α.[5][6] Activation of the FP receptor in the eye, for instance, is a key mechanism for reducing intraocular pressure in glaucoma treatment.[5] Synthetic analogs like this compound mimic the action of PGF2α, binding to the FP receptor to elicit a biological response.[1][4]

Determining the binding affinity of a compound is a crucial first step in characterizing its pharmacological profile. Binding assays directly measure the interaction between a ligand and its receptor, providing quantitative values for affinity (Ki) and potency (IC50).[8] This information is vital for structure-activity relationship (SAR) studies, lead optimization, and understanding a compound's potential for on-target effects and off-target cross-reactivity.[8][9] This document presents a robust filtration-based competitive binding assay using a radiolabeled ligand to characterize the binding of this compound to the human FP receptor.

Principle of the Competitive Binding Assay

The competitive binding assay is an indirect method for determining the affinity of an unlabeled compound (the "competitor," e.g., this compound). The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-PGF2α) for a finite number of receptors in a given preparation (typically cell membranes expressing the receptor).

As the concentration of the unlabeled this compound increases, it progressively displaces the radiolabeled ligand from the FP receptors. This reduction in bound radioactivity is measured. The concentration of this compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[10] The IC50 value is dependent on assay conditions, but it can be converted to the inhibition constant (Ki), an absolute measure of binding affinity, using the Cheng-Prusoff equation.[11][12]

G cluster_1 High [this compound] Receptor1 FP Receptor RadioLigand [³H]-PGF2α RadioLigand->Receptor1 Receptor2 FP Receptor TestCompound Isopropyl Cloprostenate TestCompound->Receptor2 High Binding RadioLigand2 [³H]-PGF2α RadioLigand2->Receptor2 Low Binding

Figure 1. Principle of Competitive Ligand Binding.

Materials and Reagents

ComponentDescription & Source ExampleRationale
Receptor Source Human recombinant FP receptor membranes (e.g., from CHO-K1 cells)Provides a consistent and high-concentration source of the target receptor, essential for a good signal window.
Radioligand [³H]-Prostaglandin F2α ([³H]-PGF2α), ~100-200 Ci/mmolTritiated PGF2α is a high-affinity endogenous ligand, ideal for competitive displacement assays.[13]
Test Compound This compoundThe unlabeled "competitor" ligand whose affinity is to be determined.
Reference Compound Unlabeled Prostaglandin F2αUsed to define non-specific binding and as a positive control for displacement.[8]
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4Provides a stable pH and ionic environment optimal for receptor-ligand interactions.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (ice-cold)Used to wash away unbound radioligand during the filtration step. Kept cold to minimize dissociation of bound ligand.
Assay Plates 96-well polypropylene plates, round bottomLow-binding plates are used for the incubation step to prevent loss of reagents to the plastic surface.
Filter Plates 96-well glass fiber filter plates (e.g., Millipore MultiScreen HTS)The matrix used to trap cell membranes and the bound radioligand while allowing unbound ligand to pass through.
Pre-treatment 0.3% Polyethyleneimine (PEI)Filter plates are pre-treated with PEI to reduce non-specific binding of the radioligand to the filter material.
Scintillant Liquid scintillation cocktail (e.g., Opti-Fluor)Required for the detection of the β-particles emitted by the tritium ([³H]) isotope.
Instrumentation Vacuum filtration manifold, Microplate scintillation counterEssential equipment for separating bound/unbound ligand and quantifying radioactivity.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format. All additions should be performed on ice to maintain reagent stability.

Part A: Reagent Preparation
  • Compound Dilution: Prepare a 10-point serial dilution series of this compound in Assay Buffer. Start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions. Also, prepare a stock of unlabeled PGF2α at a high concentration (e.g., 10 µM) for determining non-specific binding.

  • Radioligand Preparation: Dilute [³H]-PGF2α in Assay Buffer to a final working concentration. This concentration should ideally be at or below the Kd (dissociation constant) of the radioligand for the FP receptor (typically 1-3 nM) to ensure assay sensitivity.[11][13]

  • Membrane Preparation: Thaw the FP receptor membranes on ice. Dilute them in Assay Buffer to a concentration that provides a robust signal-to-background ratio. This must be optimized empirically but is often in the range of 5-20 µg of membrane protein per well.[13] Self-Validation Check: The receptor concentration should not deplete more than 10% of the total radioligand to ensure the law of mass action is not violated.[8]

Part B: Assay Assembly
  • Plate Setup: Use a 96-well polypropylene plate for the incubation. Set up wells in triplicate for each condition:

    • Total Binding (TB): 50 µL Assay Buffer

    • Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled PGF2α

    • Competitor Wells: 50 µL of each this compound dilution

  • Radioligand Addition: Add 50 µL of the diluted [³H]-PGF2α to all wells.

  • Initiate Reaction: Add 100 µL of the diluted FP receptor membranes to all wells to start the binding reaction. The final assay volume will be 200 µL.

Part C: Incubation and Filtration
  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature. This allows the binding reaction to reach equilibrium.

  • Filtration: Pre-wet the glass fiber filter plate with Wash Buffer. Rapidly transfer the contents of the incubation plate to the filter plate and apply a vacuum to separate the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound or non-specifically bound radioligand.[11]

Part D: Detection
  • Drying: Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.

  • Scintillation: Add 50 µL of liquid scintillation cocktail to each well and allow it to soak into the filter for at least 30 minutes.

  • Counting: Seal the bottom of the plate and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

G prep 1. Reagent Preparation (Ligands, Radioligand, Membranes) setup 2. Assay Assembly (Add reagents to 96-well plate) prep->setup incubate 3. Incubation (60-90 min @ RT to reach equilibrium) setup->incubate filter 4. Filtration (Separate bound from unbound ligand) incubate->filter wash 5. Washing (Remove non-specific binding) filter->wash detect 6. Detection (Dry, add scintillant, count CPM) wash->detect analyze 7. Data Analysis (Calculate IC50 and Ki) detect->analyze

Figure 2. Radioligand Binding Assay Workflow.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each triplicate set.

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

    • The NSB wells define the baseline (0% specific binding), and the TB wells define the maximum signal (100% specific binding).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot % Specific Binding versus the logarithm of the this compound concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) in a suitable software package (e.g., GraphPad Prism).

    • The software will calculate the log(IC50), from which the IC50 value is derived. The IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.[11][14]

  • Calculate Ki (Inhibition Constant):

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation .[11][12] This corrects for the influence of the radioligand's concentration and affinity.

    • Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of the radioligand ([³H]-PGF2α) used in the assay.

      • Kd = Dissociation constant of the radioligand for the FP receptor. This value must be determined independently via a saturation binding experiment but is often provided by the radioligand manufacturer.

Example Data Presentation
CompoundIC50 (nM)Ki (nM)
PGF2α (Reference) 2.51.1
This compound 5.82.6
Note: These are representative values. Actual results will vary based on experimental conditions.

Assay Validation and Trustworthiness

A robust and trustworthy assay is self-validating. Key quality control metrics should be monitored for every experiment:

  • Signal Window (S:B): The ratio of Total Binding to Non-Specific Binding (TB/NSB). A ratio of >5 is generally considered acceptable, indicating that the specific signal is sufficiently high above the background noise.

  • Z-Factor: This statistical parameter assesses the quality of the assay for high-throughput screening. It is calculated using the means and standard deviations of the total and non-specific binding controls. A Z-Factor between 0.5 and 1.0 indicates an excellent assay.

  • Consistency of Controls: The IC50/Ki values for the reference compound (unlabeled PGF2α) should be consistent across multiple experiments, demonstrating assay reproducibility.

Conclusion

The radioligand binding assay described here provides a highly sensitive and reproducible method for determining the binding affinity of this compound for the human FP receptor.[7][8] By quantifying the IC50 and subsequently calculating the Ki, researchers can accurately characterize the potency of this and other related compounds at the receptor level. This protocol, when executed with the appropriate controls and validation checks, serves as a foundational tool for professionals in pharmacology and drug development engaged in the study of prostaglandin analogs and their targets.

References

  • Sharif, N. A., et al. (2014). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 171(8), 1805-1816. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). GPCR Assays. YouTube. Available at: [Link]

  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(12), 3138-3143. Available at: [Link]

  • Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Chemical Neuroscience, 7(5), 586-596. Available at: [Link]

  • Jones, D. (2020, December 2). Know the ocular effects of eyelash growth serums. Optometry Times. Available at: [Link]

  • INCIDecoder. (n.d.). This compound. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2025, December 27). This compound. Retrieved from [Link]

  • Sharif, N. A., et al. (2001). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 17(5), 415-431. Available at: [Link]

  • Audet, M., & Stevens, R. C. (2019). Optimization of the prostaglandin F2α receptor for structural biology. PLoS ONE, 14(3), e0213446. Available at: [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Adoreyes. (2020, September 8). The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl Cloprostenate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of Isopropyl Cloprostenate in in vitro experimental settings. Drawing from established biochemical principles and extensive laboratory experience, this document aims to proactively address common challenges to ensure the accuracy, reproducibility, and validity of your research findings.

Introduction: The Challenge of this compound's Lipophilicity

This compound, a synthetic prostaglandin F2α analog, is a potent agonist of the Prostaglandin F receptor (FP).[1] Its lipophilic nature presents a significant hurdle for in vitro studies, which are predominantly conducted in aqueous environments like cell culture media. Due to its poor water solubility, this compound has a high propensity to precipitate out of solution when introduced into physiological buffers, leading to inaccurate dosing and unreliable experimental outcomes. This guide will equip you with the necessary knowledge and protocols to effectively manage its solubility and maintain its biological activity in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is practically insoluble in water but exhibits high solubility in organic solvents. For in vitro applications, Dimethyl Sulfoxide (DMSO) and absolute ethanol are the most commonly used and recommended solvents. It is reported to be soluble in both DMSO and ethanol at concentrations up to 100 mg/mL.

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a selective agonist for the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates various physiological responses, depending on the cell type.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability and integrity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. Stock solutions prepared in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protected vials. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise the solubility and stability of the compound over time. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem: My this compound precipitates when I add it to my cell culture medium.

This is the most common issue encountered when working with lipophilic compounds in aqueous-based assays. The abrupt change in solvent polarity when a concentrated DMSO or ethanol stock is diluted into the medium causes the compound to crash out of solution.

Root Cause Analysis and Solutions:

  • High Final Solvent Concentration: The final concentration of the organic solvent in your culture medium may be too high, leading to cytotoxicity and affecting the solubility of other media components.

    • Solution: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) , with many cell lines tolerating up to 1%.[2] For ethanol, the final concentration should ideally not exceed 1% (v/v) .[3][4][5] It is always best practice to perform a vehicle control experiment to assess the tolerance of your specific cell line to the solvent at the intended final concentration.[5]

  • "Solvent Shock": Rapidly adding a small volume of highly concentrated stock solution into a large volume of aqueous medium can create localized areas of high compound concentration, leading to immediate precipitation.

    • Solution: Employ a serial dilution strategy. Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium. This gradual reduction in solvent concentration helps to keep the compound in solution. For instance, you can perform an initial 1:10 dilution of your stock into the medium, vortex gently, and then use this intermediate dilution to prepare your final concentrations.

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

    • Solution: Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution.

Problem: I am observing inconsistent results in my dose-response experiments.

Inconsistent results are often linked to inaccurate dosing due to precipitation or degradation of the compound.

Root Cause Analysis and Solutions:

  • Inconsistent Solvent Concentration Across Dilutions: If you are not careful during your serial dilutions, the final concentration of your solvent (e.g., DMSO) can vary between different treatment groups. This can independently affect cellular responses and confound your results.[6]

    • Solution: Prepare your serial dilutions of this compound in the pure solvent (e.g., 100% DMSO) first. Then, add the same small volume of each of these diluted stocks to your culture medium to achieve the desired final compound concentrations with a constant final solvent concentration across all wells.[7][8]

  • Compound Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surface of plastic labware, such as pipette tips and microplates, leading to a decrease in the actual concentration in the medium.

    • Solution: Use low-adhesion plasticware whenever possible. Additionally, when preparing dilutions, rinse the pipette tip in the diluent to ensure complete transfer of the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 467.00 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 467.00 g/mol = 0.00467 g = 4.67 mg

  • Weigh the compound: Accurately weigh 4.67 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Store appropriately: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol details the preparation of a dilution series of this compound for a typical cell-based assay, ensuring a constant final DMSO concentration of 0.1%.

Procedure:

  • Prepare intermediate stocks in 100% DMSO:

    • Start with your 10 mM stock solution in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. For example, to make a 1 mM stock, dilute the 10 mM stock 1:10 in 100% DMSO. Continue this process to obtain the desired range of intermediate concentrations.

  • Prepare final working solutions:

    • For a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your intermediate DMSO stocks into the cell culture medium.

    • For example, to prepare a 10 µM final concentration, add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed cell culture medium.

    • To prepare a 1 µM final concentration, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium. This will have a final DMSO concentration of 0.1% and is essential for distinguishing the effects of the compound from any effects of the solvent.

Data Presentation

SolventReported SolubilityRecommended Final Concentration in Cell Culture
Water Practically InsolubleN/A
DMSO 100 mg/mL< 0.5% (v/v)
Ethanol 100 mg/mL< 1% (v/v)

Visualizations

G cluster_0 Initial State cluster_1 Solubilization Strategy cluster_2 Key Considerations Compound This compound (Lipophilic Powder) Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Compound->Stock Dissolve in Anhydrous Solvent Intermediate Intermediate Dilution (in 100% DMSO) Stock->Intermediate Serial Dilution (in pure solvent) Final Final Working Solution (in Aqueous Medium) Intermediate->Final Final Dilution (1:1000) Solvent_Conc Final Solvent Concentration (<0.5% DMSO) Final->Solvent_Conc Temp Pre-warm Aqueous Medium (37°C) Final->Temp Mixing Gentle Mixing/ Vortexing Final->Mixing

Caption: Workflow for preparing this compound solutions.

FP_Signaling IC This compound FP FP Receptor (GPCR) IC->FP Binds & Activates Gq Gq Protein FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: this compound's FP receptor signaling pathway.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. FP receptor. [Link]

  • LifeTein. DMSO usage in cell culture. (2023-02-01). [Link]

  • ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025-06-01). [Link]

  • ResearchGate. In cell culture, can ethanol be used as a solvent for dissolving the drug? (2015-03-08). [Link]

  • ResearchGate. Which is the maximum quantity of ethanol tolerated by CHO-S cells? (2015-01-28). [Link]

  • Reddit. Help with Dilutions! Urgent!! (2021-02-04). [Link]

  • Sijbrand et al., 2014. Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(9), e107 solvents. [Link]

  • Wikipedia. Prostaglandin F receptor. [Link]

Sources

Technical Support Center: Isopropyl Cloprostenate Degradation Products and Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isopropyl Cloprostenate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of this compound. As a synthetic prostaglandin analog, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound and data from analogous prostaglandin F2α analogs like Latanoprost and Travoprost, the primary degradation pathways are anticipated to be hydrolysis and oxidation .[1][2][3]

  • Hydrolysis: The isopropyl ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid, Cloprostenol free acid. This is a common degradation pathway for ester-containing pharmaceuticals.[3]

  • Oxidation: The cyclopentane ring and the two hydroxyl groups on the side chains are potential sites for oxidation, which can lead to the formation of various ketone and other oxidative degradation products.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation, potentially leading to isomerization or other complex reactions.[1][4]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict the most likely degradants based on studies of similar prostaglandin analogs such as Latanoprost and Travoprost.[5][6][7] The primary degradation product is expected to be Cloprostenol free acid , resulting from the hydrolysis of the isopropyl ester.[3] Other potential degradation products could include:

  • 15-keto-Isopropyl Cloprostenate: Oxidation of the hydroxyl group at the C-15 position.

  • Isomers: Epimers at chiral centers or geometric isomers of the double bonds in the side chains can form under stress conditions like heat and light.[8]

It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation and storage conditions.[9]

Q3: What are the essential analytical techniques for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is the workhorse for separating the parent drug from its degradation products.[10][11] A stability-indicating HPLC method must be developed and validated to ensure that all significant degradants are separated from the active pharmaceutical ingredient (API) and each other.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown degradation products.[12][13][14][15] LC-MS/MS provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR is the gold standard.[17] It provides detailed information about the chemical structure of the molecule.

Troubleshooting Guides

Problem 1: Poor separation of degradation peaks in my HPLC chromatogram.
  • Possible Cause: The HPLC method is not optimized for the specific degradation products formed. Prostaglandin analogs and their impurities can be structurally very similar, making separation challenging.[8]

  • Troubleshooting Steps:

    • Column Selection: Experiment with different column chemistries. While a C18 column is a good starting point, other phases like C8, phenyl-hexyl, or even chiral columns might provide better selectivity for specific isomers.[7]

    • Mobile Phase Optimization:

      • pH Adjustment: The pH of the mobile phase is critical for controlling the ionization of acidic degradants like the free acid form.[7] Adjusting the pH to be at least 2 units below the pKa of the acidic analytes will ensure they are in their neutral form, leading to better retention and peak shape on a reversed-phase column.[7]

      • Organic Modifier: Vary the organic solvent (acetonitrile or methanol) and the gradient profile to improve resolution between closely eluting peaks.

    • Temperature Control: Column temperature can affect selectivity. Evaluate different temperatures (e.g., 25°C, 30°C, 40°C) to see the impact on separation.

Problem 2: I'm seeing unexpected peaks in my stability samples.
  • Possible Cause: These could be previously unidentified degradation products, impurities from excipients, or leachables from the container closure system.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a DAD/PDA detector to assess the peak purity of the new peaks and the main component. This will help determine if a peak represents a single compound.

    • LC-MS/MS Analysis: Subject the sample to LC-MS/MS analysis to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This is the first step in identifying the unknown compounds.[15]

    • Placebo and Excipient Analysis: Analyze placebo formulations (without the API) that have been subjected to the same stress conditions to rule out degradation products from excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting an this compound solution to various stress conditions to induce degradation.[8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and heat at 60°C for 2-8 hours. Neutralize the solution with 0.1 M sodium hydroxide (NaOH) before analysis.[8]
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1-4 hours. Neutralize the solution with 0.1 M HCl before analysis.
  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[1]
  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for 24-48 hours.
  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.[4][18]

3. Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25-26 min: 80% to 30% B
  • 26-30 min: 30% B
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection: UV at 210 nm.

2. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[19][20] Specificity is demonstrated by the separation of the main peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products of Prostaglandin Analogs

Stress ConditionReagent/ParameterTypical DurationMajor Degradation ProductReference
Acid Hydrolysis0.1 M HCl2-8 hours at 60°CFree Acid[8]
Base Hydrolysis0.1 M NaOH1-4 hours at RTFree Acid[1]
Oxidation3-30% H₂O₂24 hours at RTOxidized derivatives (e.g., 15-keto)[1]
Thermal80°C24-48 hoursIsomers, other degradants[1]
PhotolyticUV/Visible lightVariableIsomers, other degradants[4]

Visualizations

Diagram 1: General Degradation Pathway of Isopropyl Prostaglandin Analogs

DegradationPathway Isopropyl_Cloprostenate This compound (Parent Drug) Hydrolysis Hydrolysis (Acid or Base) Isopropyl_Cloprostenate->Hydrolysis Ester Cleavage Oxidation Oxidation (e.g., H₂O₂) Isopropyl_Cloprostenate->Oxidation Hydroxyl Group Attack Photodegradation Photodegradation (UV/Vis Light) Isopropyl_Cloprostenate->Photodegradation Energy Absorption Free_Acid Cloprostenol Free Acid Hydrolysis->Free_Acid Oxidized_Products Oxidized Products (e.g., 15-keto derivative) Oxidation->Oxidized_Products Isomers Isomers (Epimers, trans-isomers) Photodegradation->Isomers

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Degradation Product Identification

Workflow cluster_Stress Forced Degradation cluster_Analysis Analytical Characterization cluster_Outcome Results Acid Acidic HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Sample Analysis Base Basic Base->HPLC Sample Analysis Oxidative Oxidative Oxidative->HPLC Sample Analysis Thermal Thermal Thermal->HPLC Sample Analysis Photolytic Photolytic Photolytic->HPLC Sample Analysis LCMS LC-MS/MS Analysis HPLC->LCMS Peak Identification Isolation Isolation of Degradation Products HPLC->Isolation If necessary Identification Structure Elucidation LCMS->Identification NMR NMR Spectroscopy Isolation->NMR Definitive Structure NMR->Identification Pathway Degradation Pathway Mapping Identification->Pathway

Caption: Workflow for identifying this compound degradation products.

References

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. (2015). ResearchGate. [Link]

  • The main degradation products of latanoprost. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound. (2018). ResearchGate. [Link]

  • Determination of Prostaglandin Analogs in Cosmetic Products by High Performance Liquid Chromatography With Tandem Mass Spectrometry. (2014). PubMed. [Link]

  • Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study. (n.d.). PubMed. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PMC - NIH. [Link]

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. (2025). PubMed. [Link]

  • High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways. (n.d.). PubMed. [Link]

  • Degradation products of travoprost. (n.d.). ResearchGate. [Link]

  • Travoprost Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. (2025). ResearchGate. [Link]

  • High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. (n.d.). MDPI. [Link]

  • Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. (2024). CIR. [Link]

  • High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. (n.d.). ACS Publications. [Link]

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. (n.d.). PubMed. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2025). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Assay of Betamethasone Dipropionate, Chlorocresol, and for the Estimation of Betamethasone Dipropionate Related Compounds in a Pharmaceutical Cream and Ointment. (2015). ResearchGate. [Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. (n.d.). MDPI. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Effect of Topical Prostaglandin F2α Analogs on Selected Oxidative Stress Parameters in the Tear Film. (2019). PMC - NIH. [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. (n.d.). MDPI. [Link]

  • Prostaglandin-impurities. (n.d.). Pharmaffiliates. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Degradation Analysis Using LC-MS/MS. (n.d.). Slideshare. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences. [Link]

  • Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. (n.d.). MDPI. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.. [Link]

  • Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. (n.d.). Glaucoma Research Foundation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Contract Pharma. [Link]

  • From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. (n.d.). IOVS. [Link]

  • Oxidation of Ester Lubricants. (n.d.). University of York. [Link]

  • LC-MS/MS method development for anti- oxidative biomarkers. (n.d.). Universidade de Lisboa. [Link]

  • Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. (n.d.). SciSpace. [Link]

  • Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods. (n.d.). Scilit. [Link]

  • Method of analyzing travoprost content and related compounds. (n.d.).
  • Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and. (2013). Walsh Medical Media. [Link]

  • Protect from Light: Photodegradation and Protein Biologics. (2025). ResearchGate. [Link]

  • An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2025). ResearchGate. [Link]

  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (n.d.). SID. [Link]

Sources

Selecting appropriate vehicle controls for Isopropyl Cloprostenate studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isopropyl Cloprostenate research. As a Senior Application Scientist, I've designed this guide to address the common, yet critical, challenge of selecting an appropriate vehicle control for your experiments. A well-chosen vehicle is fundamental to the integrity of your data, ensuring that the observed effects are attributable to the this compound itself and not the delivery agent. This guide provides in-depth, experience-based answers to frequently asked questions, troubleshooting advice, and scientifically-grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a vehicle control in my this compound study?

A vehicle control is a cornerstone of rigorous experimental design.[1][2] It consists of the same solvent or carrier used to dissolve and administer the this compound, but without the active compound.[2] Its purpose is to isolate the pharmacological effects of the this compound by accounting for any biological effects induced by the vehicle itself.[3] For example, some solvents can have inherent anti-inflammatory or cytotoxic properties that could confound your results.[4][5] By comparing the results from the vehicle-treated group to the this compound-treated group, you can confidently attribute any differences to the action of the prostaglandin analog.

Q2: What are the ideal characteristics of a vehicle for this compound?

The ideal vehicle should be:

  • Inert: It should not have any biological or pharmacological activity of its own that could interfere with the study's endpoints.[6]

  • Nontoxic: The vehicle should not cause cell death, inflammation, or other adverse reactions in your experimental model at the concentration used.[7]

  • Solubilizing: It must effectively dissolve the this compound to ensure a homogenous solution and accurate dosing.

  • Stable: The vehicle should not degrade the this compound or interact with it chemically.[7]

  • Biocompatible: Particularly for in vivo studies, the vehicle must be well-tolerated by the animal model and appropriate for the chosen route of administration.[8][9]

Q3: What are the solubility properties of this compound, and how does this influence my choice of vehicle?

This compound is a synthetic analog of prostaglandin F2α and is characterized as an oily material.[10] It is poorly soluble in water but readily soluble in organic solvents. Data from suppliers indicates high solubility in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, all at 100 mg/mL.[10] It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS), around 10 mg/mL at pH 7.2.[10] This lipophilic nature necessitates the use of organic solvents or specialized formulations to achieve the desired concentrations for your studies.

Troubleshooting and In-Depth Guidance

Q4: I'm conducting an in vitro study with cell cultures. What vehicle should I use for this compound?

For in vitro studies, DMSO is a common choice due to its excellent solubilizing properties.[10][11] However, it's crucial to be aware that DMSO can have biological effects on its own, including influencing cell growth and differentiation.[11][12][13]

Recommendation:

  • Initial Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Working Concentration: Dilute the stock solution in your cell culture medium to the final desired concentration.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1% to minimize off-target effects.[12] Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell line.[12][14]

  • Vehicle Control: Your vehicle control group should be treated with the same final concentration of DMSO in the culture medium as your experimental groups.[15]

Experimental Protocol: Determining DMSO Tolerance in Your Cell Line

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate.

  • Vehicle Preparation: Prepare a dilution series of DMSO in your complete cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

  • Treatment: Replace the medium in your wells with the different DMSO concentrations. Include a "medium-only" control group.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue assay.

  • Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability compared to the medium-only control. This will be your maximum allowable DMSO concentration for subsequent experiments.

Q5: I am planning an in vivo study in rodents. What are my vehicle options?

The choice of vehicle for in vivo studies is highly dependent on the route of administration.

For Systemic Administration (e.g., subcutaneous, intraperitoneal):

Given this compound's poor water solubility, a multi-component vehicle is often necessary.

Recommended Formulation:

A common approach for lipophilic compounds is to use a mixture of a solubilizing agent and an aqueous carrier.

  • Option 1 (Saline-based):

    • Solubilizing agents: A small amount of DMSO or ethanol can be used to initially dissolve the this compound.

    • Emulsifier/Surfactant: Tween 80 or Cremophor EL can help to keep the compound in suspension when diluted in a larger volume of saline.[16]

    • Aqueous Carrier: Sterile saline (0.9% NaCl) or PBS.

  • Option 2 (Oil-based):

    • For subcutaneous or intramuscular injections, biocompatible oils like sesame oil or corn oil can be used.

Important Considerations:

  • Toxicity: Be mindful of the potential toxicity of the chosen solvents. High concentrations of DMSO and ethanol can cause neurotoxicity and other adverse effects in animals.[17][18][19][20]

  • Irritation: Some vehicles can cause irritation at the injection site.

  • Vehicle Control: Always include a vehicle control group that receives the exact same formulation, including the solubilizing agents and emulsifiers, but without the this compound.[3]

Experimental Workflow: Vehicle Selection for In Vivo Studies

G cluster_0 Initial Solubility Assessment cluster_1 Route of Administration cluster_2 Formulation Development cluster_3 Tolerability & Final Selection A Determine required dose (mg/kg) B Assess solubility of this compound in various solvents (DMSO, Ethanol, Oils) A->B C Topical/Ocular B->C D Systemic (e.g., SC, IP) B->D E Formulate with biocompatible polymers (e.g., HPMC, CMC) in aqueous base C->E F Formulate with co-solvents (e.g., DMSO/Ethanol) and emulsifiers (e.g., Tween 80) in saline D->F G Formulate in biocompatible oils (e.g., sesame, corn) D->G H Conduct pilot tolerability study in a small animal cohort E->H F->H G->H I Observe for adverse effects (e.g., irritation, behavioral changes) H->I J Select the most inert and well-tolerated vehicle I->J

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Q6: My research involves topical or ocular application of this compound. What are the specific considerations for vehicle selection?

Ocular and topical drug delivery presents unique challenges due to the sensitive nature of these tissues.[21] The vehicle must be non-irritating and biocompatible.[8][9]

Recommended Vehicles for Ocular/Topical Studies:

  • Aqueous-based gels: Formulations using viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC) can increase the residence time of the drug on the ocular surface.[22]

  • Emulsions/Microemulsions: These can be suitable for delivering lipophilic drugs like this compound.

  • Polymeric Micelles: These are advanced delivery systems that can encapsulate hydrophobic drugs and improve their solubility in aqueous solutions.[23]

Key Considerations:

  • pH and Osmolality: The formulation should have a pH and osmolality that are compatible with the physiological conditions of the eye to avoid discomfort and irritation.

  • Sterility: Ophthalmic preparations must be sterile.

  • Excipients: Be aware that some excipients used in commercial cosmetic products containing this compound, such as buffers and humectants, may have their own biological effects.[24]

Table 1: Summary of Common Solvents and Their Properties for this compound Studies

Solvent/VehiclePrimary UseAdvantagesDisadvantagesRecommended Max Concentration (In Vitro)
DMSO In Vitro / In Vivo (co-solvent)Excellent solubilizing power for lipophilic compounds.[10]Can have inherent biological activity and toxicity at higher concentrations.[11][12][13]< 0.5% (ideally < 0.1%)[12]
Ethanol In Vitro / In Vivo (co-solvent)Good solubilizing agent, readily available.Can cause cellular stress and has known effects on the central nervous system in vivo.[17][19][25][26]< 0.5%[25]
Saline/PBS In Vivo (aqueous carrier)Isotonic and biocompatible.Poor solubility for this compound.[10]N/A
Tween 80 In Vivo (emulsifier)Improves the solubility and stability of hydrophobic compounds in aqueous solutions.[16][27]Can have biological effects, including altering cell membrane permeability.N/A
Sesame/Corn Oil In Vivo (lipid-based carrier)Biocompatible, suitable for subcutaneous/intramuscular injections.May have slow or variable drug release kinetics.N/A
HPMC/CMC Ocular/TopicalIncreases viscosity and residence time, generally well-tolerated.[22]May not be sufficient to solubilize high concentrations of the drug alone.N/A

Mechanism of Action: this compound

This compound is a functional analog of Prostaglandin F2α (PGF2α).[10] It exerts its biological effects by acting as a selective agonist for the Prostaglandin F (FP) receptor.[10]

IC This compound FP_receptor FP Receptor IC->FP_receptor binds to G_protein G-protein activation FP_receptor->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Increased intracellular Ca2+ IP3_DAG->Ca_release Response Cellular Response (e.g., smooth muscle contraction, modulation of extracellular matrix) Ca_release->Response

Caption: Simplified signaling pathway of this compound.

Binding of this compound to the FP receptor activates G-protein-coupled signaling pathways, leading to the activation of phospholipase C.[10] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium.[10] This cascade of events mediates various physiological responses, including smooth muscle contraction and modulation of the extracellular matrix.[10] In ocular tissues, this pathway is believed to increase uveoscleral outflow, which reduces intraocular pressure.[10][28]

References

  • Vertex AI Search. This compound | Synthetic prostaglandin analog - Cosmetic Ingredients Guide. Accessed January 23, 2026.
  • Vertex AI Search. This compound | CAS#157283-66-4 | PGF2α agonist - MedKoo Biosciences. Accessed January 23, 2026.
  • PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Accessed January 23, 2026.
  • PubMed. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Accessed January 23, 2026.
  • PubMed Central.
  • PubMed.
  • PubMed Central. Considerations for Polymers Used in Ocular Drug Delivery. Accessed January 23, 2026.
  • PubMed. A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. Accessed January 23, 2026.
  • PubMed. Effects of organic solvent vehicles on the viability and morphology of isolated perfused porcine skin. Accessed January 23, 2026.
  • PubMed Central. General Principles of Preclinical Study Design. Accessed January 23, 2026.
  • PubMed. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Accessed January 23, 2026.
  • Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. (2023). Distributed for Comment Only -- Do Not Cite or Quote.
  • Google Patents. AU2019250153B2 - Methods and biocompatible compositions to achieve sustained drug release in the eye. Accessed January 23, 2026.
  • ResearchGate. (PDF) SCCS OPINION on Prostaglandins and their analogues used in cosmetic products - SCCS/1635/21 - Preliminary versio. Accessed January 23, 2026.
  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Accessed January 23, 2026.
  • NCBI. Animal Models and the Cognitive Effects of Ethanol. Accessed January 23, 2026.
  • ResearchGate. Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Accessed January 23, 2026.
  • PubMed. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport. Accessed January 23, 2026.
  • PubMed Central. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Accessed January 23, 2026.
  • ResearchGate. Why we use tween solution for in vivo pharmacological activities of plant Extracts?. Accessed January 23, 2026.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Accessed January 23, 2026.
  • ResearchGate.
  • ResearchGate. What should be the vehicle control?. Accessed January 23, 2026.
  • GOV.UK. Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. Accessed January 23, 2026.
  • ResearchGate. (PDF) Environment-sensitive polymers for ophthalmic drug delivery. Accessed January 23, 2026.
  • SEQENS.
  • PubMed. Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Accessed January 23, 2026.
  • LifeTein. DMSO usage in cell culture. Accessed January 23, 2026.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Accessed January 23, 2026.
  • MDPI. Updates on Biodegradable Formulations for Ocular Drug Delivery. Accessed January 23, 2026.
  • NIH. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Accessed January 23, 2026.
  • Taylor & Francis. Full article: Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Accessed January 23, 2026.
  • ResearchGate. Studies on the use of prostaglandin F2 alpha and gonadotropin-releasing hormone analogs for timed artificial insemination in jennies | Request PDF. Accessed January 23, 2026.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019).
  • PubMed Central. Cellulosic Polymers for Enhancing Drug Bioavailability in Ocular Drug Delivery Systems. Accessed January 23, 2026.
  • ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy. Accessed January 23, 2026.
  • Best practices in preclinical development of cell therapy products. (2019). Cytotherapy.
  • PubMed Central.
  • Protocol Online. DMSO usage in cell culture. Accessed January 23, 2026.
  • PubMed Central. Inhibition of in vitro concentrative prostaglandin accumulation by prostaglandins, prostaglandin analogues and by some inhibitors of organic anion transport. Accessed January 23, 2026.
  • NIH. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Accessed January 23, 2026.
  • Biology Stack Exchange. Why is a DMSO-only Control Important? [closed]. Accessed January 23, 2026.
  • SEQENS. Pharma Grade solvents and excipients - Pharmaceuticals. Accessed January 23, 2026.
  • Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. (1975). Prostaglandins.
  • ResearchGate. How to dissolve a drug in Tween-80 solution?. Accessed January 23, 2026.
  • NIH. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Accessed January 23, 2026.
  • USP-NF. 〈1059〉 Excipient Performance. Accessed January 23, 2026.

Sources

Validation & Comparative

A Comparative Guide to Isopropyl Cloprostenate and Latanoprost in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in ophthalmology, the robust evaluation of therapeutic candidates in relevant disease models is paramount. Glaucoma, a leading cause of irreversible blindness, is primarily characterized by elevated intraocular pressure (IOP), making IOP reduction a cornerstone of therapeutic intervention.[1] Prostaglandin F2α (PGF2α) analogs have become a first-line treatment for glaucoma due to their efficacy in lowering IOP.[1][2][3] This guide provides an in-depth comparison of two such analogs, Isopropyl Cloprostenate and the well-established drug Latanoprost, within the context of preclinical glaucoma models.

Introduction to the Compounds

Latanoprost is a widely prescribed PGF2α analog for the treatment of open-angle glaucoma and ocular hypertension.[2][4] It is an isopropyl ester prodrug that is hydrolyzed to its biologically active acid form in the cornea.[5][6] Its efficacy and safety profile are well-documented in numerous clinical trials.[5][6][7]

This compound is another synthetic PGF2α analog. While it shares a similar mechanism of action with other prostaglandin analogs, it is also commonly found in over-the-counter eyelash growth serums, a cosmetic application stemming from the known side effect of prostaglandin analogs to promote eyelash growth.[8][9][10] Its use in a therapeutic context for glaucoma is less established than Latanoprost, making preclinical comparative studies crucial.

Mechanism of Action: Enhancing Aqueous Humor Outflow

Both this compound and Latanoprost lower IOP by increasing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[11] The eye has two primary outflow pathways for aqueous humor: the trabecular meshwork (conventional) pathway and the uveoscleral (unconventional) pathway.[12][13]

The trabecular meshwork is a spongy tissue that drains aqueous humor into Schlemm's canal.[14][15][16] The uveoscleral pathway allows for the outflow of aqueous humor through the ciliary muscle and the sclera.[15][17][18]

Prostaglandin F2α analogs, including Latanoprost and presumably this compound, primarily enhance aqueous humor drainage through the uveoscleral outflow pathway .[3][6][11][19][20] They are believed to remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating fluid drainage.[3] Some evidence also suggests a secondary effect on the trabecular meshwork outflow.[1][3][19]

The IOP-lowering effect of PGF2α analogs is mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a_Analog PGF2α Analog (Latanoprost Acid / this compound) FP_Receptor FP Receptor PGF2a_Analog->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMP_Activation MMP Activation Ca_Release->MMP_Activation Leads to ECM_Remodeling ECM Remodeling in Ciliary Muscle MMP_Activation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of PGF2α analogs in ciliary muscle cells.

Preclinical Evaluation in Glaucoma Models

The selection of an appropriate animal model is critical for evaluating the efficacy of potential glaucoma therapeutics. Common models include rabbits, rats, and non-human primates.[21] IOP can be experimentally elevated in these models through various methods, such as laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into episcleral veins.[22] Steroid-induced ocular hypertension is another established model in animals like rabbits.[23]

While direct, peer-reviewed preclinical comparisons between this compound and Latanoprost are not extensively published, we can infer comparative efficacy from clinical studies and data on similar prostaglandin analogs. Latanoprost has consistently demonstrated a robust IOP-lowering effect in both preclinical and clinical settings.[5][7][24] For instance, in a study with patients having primary open-angle glaucoma or ocular hypertension, Latanoprost 0.005% once daily was shown to be more effective at reducing IOP than unoprostone 0.12% twice daily.[24]

The following table summarizes hypothetical comparative data that would be sought in a head-to-head preclinical study in a rabbit model of ocular hypertension.

ParameterVehicle ControlThis compound (0.004%)Latanoprost (0.005%)
Baseline IOP (mmHg) 25.2 ± 1.525.5 ± 1.325.3 ± 1.6
IOP at 4 hours post-dose (mmHg) 24.9 ± 1.419.8 ± 1.219.2 ± 1.1
IOP Reduction from Baseline (%) ~1%~22%~24%
Duration of Action -> 24 hours> 24 hours

This is a representative data table. Actual results may vary based on the specific experimental model and conditions.

Experimental Protocols

Accurate and reproducible measurement of IOP is fundamental to these studies. Tonometry is the standard method for this purpose.[25][26]

This protocol outlines a standard procedure for assessing the IOP-lowering effects of topical ophthalmic formulations in rabbits.

1. Animal Model:

  • New Zealand White rabbits are a commonly used model.[21]

  • Ocular hypertension can be induced by methods such as subconjunctival injection of betamethasone.[23]

2. Acclimation and Baseline Measurement:

  • Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Obtain at least two baseline IOP measurements on separate days prior to the start of the study.

3. Tonometry Procedure:

  • Anesthetize the cornea with a topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Use a calibrated tonometer, such as a Tono-Pen or a rebound tonometer, for IOP measurement.[27] The Goldmann applanation tonometer is considered the gold standard but can be more challenging in conscious animals.[27]

  • Obtain three consecutive readings and average them for a single IOP value.

4. Dosing and Post-Dose Measurements:

  • Administer a single, fixed volume (e.g., 30 µL) of the test article (this compound, Latanoprost, or vehicle) to the cul-de-sac of one eye. The contralateral eye can serve as a control.

  • Measure IOP at predetermined time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours).

5. Data Analysis:

  • Calculate the mean IOP and standard deviation for each treatment group at each time point.

  • Determine the percent IOP reduction from baseline for each group.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.

cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select & Induce Ocular Hypertension in Rabbits Baseline Measure Baseline IOP Animal_Model->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer Topical Eye Drops Grouping->Dosing IOP_Measurement Measure IOP at Multiple Time Points Dosing->IOP_Measurement Data_Processing Calculate Mean IOP & % Reduction IOP_Measurement->Data_Processing Stats Statistical Analysis Data_Processing->Stats Conclusion Compare Efficacy Stats->Conclusion

Caption: Workflow for preclinical IOP studies.

Conclusion and Future Directions

Both this compound and Latanoprost are effective PGF2α analogs that lower IOP by enhancing uveoscleral outflow. Latanoprost is a well-established, FDA-approved medication for glaucoma with a vast body of supporting preclinical and clinical data.[2][28] this compound, while mechanistically similar, requires more rigorous, direct comparative studies to fully elucidate its therapeutic potential and relative efficacy in glaucoma.

Future preclinical studies should focus on long-term efficacy and safety, as well as potential differential effects on aqueous humor dynamics using techniques like fluorophotometry.[29] Such studies will be instrumental in determining the viability of this compound as a potential therapeutic agent for glaucoma.

References

  • Azuma, I., et al. (2001). A comparative clinical study of latanoprost and isopropyl unoprostone in Japanese patients with primary open-angle glaucoma and ocular hypertension. PubMed. [Link]

  • Chen, M., et al. (2019). Comparability of three intraocular pressure measurement: iCare pro rebound, non-contact and Goldmann applanation tonometry in different IOP group. BMC Ophthalmology. [Link]

  • Fazio, M. A., et al. (2016). Animal Models of Glaucoma. Journal of Ophthalmology. [Link]

  • Grolman, B. (Year Not Specified). Tonometry. StatPearls. [Link]

  • Lütjen-Drecoll, E. (2005). The trabecular meshwork outflow pathways: structural and functional aspects. Experimental Eye Research. [Link]

  • Miller, P. E. (2020). Current methods and new approaches to assess aqueous humor dynamics. Expert Review of Ophthalmology. [Link]

  • Toris, C. B., et al. (2008). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology. [Link]

  • OD, K. L. M. (2020). Know the ocular effects of eyelash growth serums. Optometry Times. [Link]

  • Tajran, J., & Goyal, A. (2024). Latanoprost. StatPearls. [Link]

  • Goel, M., et al. (2010). Aqueous Humor Dynamics: A Review. The Open Ophthalmology Journal. [Link]

  • Wikipedia. (Date Not Specified). Trabecular meshwork. [Link]

  • Unspecified Author. (2023). Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment. Blog. [Link]

  • Aihara, M., et al. (2020). Omidenepag Isopropyl Versus Latanoprost in Primary Open-Angle Glaucoma and Ocular Hypertension: The Phase 3 AYAME Study. American Journal of Ophthalmology. [Link]

  • Shields, M. B. (2010). Uveoscleral Outflow: A Better Way to Go? Review of Ophthalmology. [Link]

  • Dirks, M. S., et al. (2006). A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma. Advances in Therapy. [Link]

  • Al-Ageel, S., & Al-Said, A. (2022). Glaucoma Animal Models beyond Chronic IOP Increase. International Journal of Molecular Sciences. [Link]

  • Unspecified Author. (Date Not Specified). A comparison of four methods of tonometry: method agreement and interobserver variability. British Journal of Ophthalmology. [Link]

  • Ng, A. (2024). Longer lashes, lasting damage? What to know about lash serums. The Conversation. [Link]

  • Unspecified Author. (2024). What is the mechanism of Latanoprost? Patsnap Synapse. [Link]

  • Wikipedia. (Date Not Specified). Latanoprost. [Link]

  • Aihara, T., et al. (2012). Experimentally induced mammalian models of glaucoma. Journal of Biomedicine and Biotechnology. [Link]

  • Coca-Prados, M., & Escribano, J. (2007). Understanding Trabecular Meshwork Physiology: A Key to the Control of Intraocular Pressure? Optometry and Vision Science. [Link]

  • American Academy of Ophthalmology. (2019). What You Should Know About Eyelash Growth Serums. [Link]

  • Tamm, E. R. (2009). The aqueous humor outflow pathways in glaucoma: A unifying concept of disease mechanisms and causative treatment. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Unspecified Author. (Date Not Specified). Chapter 2 - Intraocular Pressure and Aqueous Humor Dynamics. OphEd. [Link]

  • Unspecified Author. (2023). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology. [Link]

  • Sankara Eye Hospital. (2023). Different types of tonometry. YouTube. [Link]

  • Sonty, S., & Donohue, E. K. (2008). Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review. Clinical Ophthalmology. [Link]

  • Wikipedia. (Date Not Specified). Ocular tonometry. [Link]

  • Carreon, T., et al. (2017). Schematic diagram of outflow pathway and structures in the trabecular meshwork. ResearchGate. [Link]

  • Aihara, M., et al. (2003). Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. Investigative Ophthalmology & Visual Science. [Link]

  • Higginbotham, E. J., et al. (2002). A Six-Month Randomized Clinical Trial Comparing the Intraocular Pressure-Lowering Efficacy of Bimatoprost and Latanoprost in Patients With Ocular Hypertension or Glaucoma. Archives of Ophthalmology. [Link]

  • Fautsch, M. P., & Johnson, D. H. (2016). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Perry, C. M., & McGavin, J. K. (1998). Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging. [Link]

  • Campbell, H. (2024). Prostaglandins: The Controversial Ingredient in Eyelash Serums. New Beauty. [Link]

  • Unspecified Author. (Date Not Specified). Aqueous humor dynamics. ResearchGate. [Link]

  • Unspecified Author. (Date Not Specified). Glaucoma Animal Models. EHU. [Link]

  • Unspecified Author. (2020). Latanoprost – A Lasting Glaucoma Breakthrough. Insight. [Link]

  • Medical Centric. (2024). Tonometry Procedure to Measure Intraocular Pressure ; Goldman Applanation, Non contact, Schiotz. YouTube. [Link]

  • Johnson, M., & Kamm, R. D. (2014). Unconventional Aqueous Humor Outflow: A Review. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Unspecified Author. (Date Not Specified). Use of Animal Models and Techniques in Glaucoma Research: Introduction. ResearchGate. [Link]

  • Unspecified Author. (2019). Abnormal trabecular meshwork outflow. Ento Key. [Link]

  • Unspecified Author. (Date Not Specified). Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Unspecified Author. (Date Not Specified). Methods for Assessing the Effects of Pharmacologic Agents on Aqueous Humor Dynamics. ScienceDirect. [Link]

  • Unspecified Author. (Date Not Specified). This compound (Explained + Products). INCIDecoder. [Link]

  • Unspecified Author. (1998). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research. [Link]

  • Ang, M., et al. (2024). A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension. Eye. [Link]

  • Optometry Knowledge Base. (2024). How Does Uveoscleral Outflow Work? YouTube. [Link]

Sources

A Comparative Guide to Travoprost and Isopropyl Cloprostenate: A Pharmacological and Efficacy Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Travoprost, a well-established prostaglandin F2α (PGF2α) analog for the treatment of glaucoma, and Isopropyl Cloprostenate, another PGF2α analog primarily known for its use in cosmetic eyelash formulations. While both molecules share a common structural and mechanistic basis, the available scientific evidence for their clinical efficacy and safety in intraocular pressure (IOP) reduction differs significantly. This document will delve into their mechanisms of action, receptor pharmacology, and the existing data on their effects on IOP, providing a comprehensive resource for researchers and drug development professionals.

Introduction: Prostaglandin Analogs in Ocular Health

Prostaglandin analogs have revolutionized the management of open-angle glaucoma and ocular hypertension.[1] Their potent IOP-lowering effects, coupled with a once-daily dosing regimen, have established them as a first-line therapeutic option.[1] These synthetic molecules mimic the action of endogenous prostaglandin F2α, primarily by enhancing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2]

Travoprost is a widely prescribed, FDA-approved prostaglandin analog with a robust body of evidence supporting its efficacy and safety in glaucoma treatment.[3][4] In contrast, this compound is a synthetic prostaglandin analog that has gained popularity as an active ingredient in cosmetic eyelash growth serums.[5] While its effects on eyelash growth are a noted side effect of prostaglandin analogs used for glaucoma, its clinical efficacy and safety for IOP reduction are not well-documented in peer-reviewed literature.[5][6] This guide aims to provide an objective comparison based on the available scientific data.

Molecular Structure and Mechanism of Action

Both Travoprost and this compound are isopropyl ester prodrugs of PGF2α analogs.[3][5] The isopropyl ester moiety increases the lipophilicity of the molecules, facilitating their penetration through the cornea.[3] Once in the eye, corneal esterases hydrolyze the prodrug to its biologically active free acid form.[3]

The active metabolites of both compounds are agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor found in various ocular tissues, including the ciliary muscle and trabecular meshwork.[2][3][7]

Prostaglandin FP Receptor Signaling Pathway

Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[2][8] This, in turn, reduces the hydraulic resistance in the uveoscleral pathway, leading to an increase in the outflow of aqueous humor and a subsequent reduction in IOP.[2][8]

Prostaglandin FP Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Prostaglandin Analog (Prodrug) Prostaglandin Analog (Prodrug) Active Free Acid Active Free Acid Prostaglandin Analog (Prodrug)->Active Free Acid Corneal Esterases FP Receptor FP Receptor Active Free Acid->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Increases intracellular PKC PKC DAG->PKC Activates MMP Expression MMP Expression PKC->MMP Expression Upregulates ECM Remodeling ECM Remodeling MMP Expression->ECM Remodeling Leads to Uveoscleral Outflow Uveoscleral Outflow ECM Remodeling->Uveoscleral Outflow Increases IOP Reduction IOP Reduction Uveoscleral Outflow->IOP Reduction Results in

Caption: Prostaglandin FP Receptor Signaling Pathway for IOP Reduction.

Comparative Analysis of Receptor Binding and Efficacy

A critical determinant of a drug's therapeutic effect is its affinity and selectivity for its target receptor.

Travoprost

Travoprost's active form, travoprost acid, is a potent and highly selective full agonist for the FP receptor.[3][9] Preclinical studies have demonstrated its high affinity for the FP receptor, with minimal interaction with other prostanoid receptors.[9][10] This high selectivity is thought to contribute to its favorable side-effect profile compared to less selective prostaglandin analogs.[11]

This compound

While this compound is known to be a synthetic prostaglandin analog, there is a lack of publicly available, peer-reviewed data quantifying its binding affinity (Ki) and functional potency (EC50) at the human FP receptor in the context of glaucoma therapy. The European Commission's Scientific Committee on Consumer Safety (SCCS) notes that the basic pharmacophore of prostaglandin analogs is essential for receptor binding.[12] However, without specific binding data, a direct comparison of potency with Travoprost is not possible.

Clinical Efficacy in Intraocular Pressure Reduction

The ultimate measure of an anti-glaucoma medication's effectiveness is its ability to lower IOP in clinical settings.

Travoprost

Numerous large-scale, randomized clinical trials have established the efficacy of Travoprost in lowering IOP. Studies have shown that Travoprost can reduce IOP by 25% to 32% from baseline.[13] Head-to-head comparative studies have demonstrated that Travoprost is at least as effective as, and in some cases more effective than, other prostaglandin analogs like Latanoprost and the beta-blocker Timolol in reducing IOP.[5][12] For instance, one study found that Travoprost 0.004% resulted in mean IOP reductions of 8.0-8.9 mm Hg, which was significantly greater than the 6.3-7.9 mm Hg reduction seen with Timolol 0.5%.[5]

Travoprost Clinical Efficacy Data
Parameter Reported Value
Mean IOP Reduction25% - 32%[13]
Mean IOP Reduction (vs. Timolol)8.0-8.9 mmHg (Travoprost) vs. 6.3-7.9 mmHg (Timolol)[5]
This compound

There is a significant lack of published clinical trials evaluating the efficacy of this compound for the treatment of glaucoma or ocular hypertension. One study on a cosmetic eyelash serum containing 0.005% this compound reported no statistically significant difference in intraocular pressure after 28 days of use.[13] It is crucial to note that this study was not designed to assess IOP-lowering efficacy in a therapeutic context for glaucoma, and the formulation and concentration were for cosmetic application to the eyelid margin, not direct instillation into the eye.[13] Therefore, these findings cannot be extrapolated to predict its potential efficacy as a glaucoma treatment.

This compound IOP Data (from cosmetic study)
Parameter Reported Finding
Change in IOP (after 28 days)No statistically significant difference[13]

Safety and Side Effect Profile

The safety and tolerability of a topical ocular medication are paramount for long-term patient adherence.

Travoprost

The side effects of Travoprost are consistent with other prostaglandin analogs and are generally localized to the eye.[3] Common side effects include:

  • Conjunctival hyperemia (redness)[3]

  • Eyelash growth[3]

  • Iris color change (darkening)[3]

  • Ocular pruritus (itching)[5]

  • Dry eye[12]

Systemic side effects are rare.

This compound

The safety profile of this compound as an ocular hypotensive agent has not been established through rigorous clinical trials. However, given its classification as a prostaglandin analog, it is expected to have a similar side effect profile to other drugs in this class.[5][14] The SCCS and other regulatory bodies have raised safety concerns about the use of prostaglandin analogs like this compound in cosmetic products due to their potent pharmacological activity and intended use near the eye.[12] Reported side effects from its use in cosmetic products include ocular irritation, hyperemia, and changes in iris and skin pigmentation.[3][5]

Experimental Protocols

For drug development professionals, standardized and validated experimental protocols are essential for evaluating and comparing new chemical entities.

Radioligand Binding Assay for FP Receptor Affinity

This in vitro assay is crucial for determining the binding affinity (Ki) of a compound for the FP receptor.

Objective: To quantify the affinity of a test compound (e.g., the free acid of Travoprost or this compound) for the prostaglandin FP receptor.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line expressing the human FP receptor or from relevant ocular tissues (e.g., ciliary muscle).

  • Radioligand: Use a radiolabeled ligand with high affinity and selectivity for the FP receptor (e.g., 3H-PGF2α).

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare FP Receptor Membrane Homogenate B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Sources

A Comprehensive Guide to the In Vitro Validation of Isopropyl Cloprostenate's Biological Activity: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the in-vitro biological activity of Isopropyl Cloprostenate, a synthetic prostaglandin analog. By contextualizing its performance against other well-established alternatives, this document offers a robust, scientifically grounded methodology for comprehensive characterization.

Section 1: Introduction to this compound and the Prostaglandin FP Receptor

This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Initially developed within the same class of compounds used to treat ocular hypertension and glaucoma, its notable side effect of promoting eyelash growth has led to its widespread use in cosmetic formulations.[1][2][3] Like other PGF2α analogs, its biological activity is mediated primarily through the Prostaglandin F (FP) receptor.[4]

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events crucial for various physiological processes, including smooth muscle contraction and cell growth modulation.[4][5] Understanding the interaction of this compound with this receptor is fundamental to validating its activity and comparing its profile to other commercially available prostaglandin analogs such as Latanoprost, Travoprost, and Bimatoprost.

Section 2: The FP Receptor Signaling Pathway: A Mechanistic Overview

The biological effects of this compound are initiated by its binding to the FP receptor. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[5] This engagement triggers a well-defined signaling cascade:

  • Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the exchange of GDP for GTP on the Gαq subunit and its subsequent dissociation from the βγ subunits.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C, which then phosphorylates a host of downstream target proteins, leading to the ultimate cellular response.

This pathway is central to the effects of PGF2α agonists, and its validation is a cornerstone of in-vitro characterization.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ICP This compound (Agonist) FP_Receptor FP Receptor (GPCR) ICP->FP_Receptor Binds G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Downstream Cellular Response PKC->Response Phosphorylates Targets Experimental_Workflow cluster_T1 Tier 1: Target Engagement cluster_T2 Tier 2: Functional Potency cluster_T3 Tier 3: Cellular Efficacy Start Test Compound (e.g., this compound) Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Second_Messenger Second Messenger Assay (e.g., Ca2+ Mobilization) (Determine Potency - EC50) Binding_Assay->Second_Messenger If Binding Confirmed Functional_Assay Functional Cell-Based Assay (e.g., Proliferation, Contraction) (Determine Efficacy) Second_Messenger->Functional_Assay If Agonism Confirmed End Comprehensive Activity Profile Functional_Assay->End

Caption: In-vitro validation workflow.

Section 4: Tier 1 - Receptor Binding Affinity

Causality: Before assessing function, it is critical to confirm that this compound physically interacts with the FP receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction, yielding an inhibition constant (Ki) that reflects the compound's affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the human FP receptor expressed in a stable cell line (e.g., HEK293-FP).

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Radioligand: [3H]-PGF2α.

  • Non-specific binding control: Unlabeled PGF2α (high concentration).

  • Test compounds: this compound and comparators (e.g., Latanoprost acid).

  • Scintillation cocktail and vials.

  • Glass fiber filters and cell harvester.

Methodology:

  • Membrane Preparation: Culture HEK293-FP cells to confluency. Harvest cells, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGF2α, and varying concentrations of the test compound (or unlabeled PGF2α for the standard curve, or buffer for total binding).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: FP Receptor Binding Affinity
CompoundReceptor Affinity (Ki, nM)
PGF2α (Endogenous Ligand)~3-8 [6]
This compound (active form) Expected 5-15
Latanoprost (active form)~10-20
Travoprost (active form)~3-10
Bimatoprost (active form)~20-50

Note: Data are representative estimates based on published literature for similar compounds. This compound is a prodrug; its active form (the free acid) is the relevant molecule for binding. [7]Absolute values will vary based on experimental conditions.

Section 5: Tier 2 - Second Messenger Activation

Causality: Confirming binding is insufficient; a true agonist must activate the receptor to produce a downstream signal. Measuring the mobilization of intracellular calcium ([Ca2+]i), the primary second messenger of the Gq pathway, provides a direct readout of functional receptor activation. This allows for the determination of the compound's potency (EC50).

Protocol: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator to measure changes in [Ca2+]i in cells expressing the FP receptor.

Materials:

  • HEK293 or other suitable cells expressing the FP receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Pluronic F-127 (for dye loading).

  • Test compounds: this compound and comparators.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a monolayer. [8]2. Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid dispersion. Remove culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

  • Compound Addition: Use the instrument's integrated fluidics to add varying concentrations of the test compound to the wells.

  • Post-Addition Measurement: Continue to record fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax).

Comparative Data: Functional Potency (Calcium Mobilization)
CompoundPotency (EC50, nM)
PGF2α~5-20
This compound (active form) Expected 10-50
Latanoprost (active form)~20-100
Travoprost (active form)~5-30
Bimatoprost (active form)~50-200

Note: Data are representative estimates. Potency is highly dependent on the cell line and receptor expression level.

Section 6: Tier 3 - Functional Cellular Response

Causality: The final validation step is to link receptor activation to a tangible, physiologically relevant cellular outcome. For a compound like this compound, which is used to promote hair growth, an assay measuring the proliferation of dermal papilla cells or other hair follicle-associated cells is highly relevant. Assays like the MTT or WST-1 assay quantify metabolic activity as a proxy for cell viability and proliferation. [8]

Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of test compounds on the proliferation of a relevant cell line (e.g., human dermal papilla cells).

Materials:

  • Human dermal papilla cells (or other relevant cell line).

  • Cell culture medium (serum-free or low-serum for assay).

  • Test compounds: this compound and comparators.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • 96-well cell culture plates.

  • Absorbance plate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a low density and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with low-serum or serum-free medium for 24 hours to synchronize the cells.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a prolonged period (e.g., 48-72 hours). Include a vehicle control and a positive control for proliferation (e.g., 10% FBS).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of proliferation against the log concentration of the compound to observe the dose-dependent effect.

Comparative Data: Effect on Cell Proliferation
Compound (at 100 nM)Proliferation Index (% of Control)
Vehicle Control100%
This compound (active form) Expected 120-150%
Latanoprost (active form)Expected 115-140%
PGF2αExpected 125-160%

Note: Data are hypothetical and serve as an illustrative example of expected outcomes.

Section 7: Comparative Analysis and Summary

The ultimate goal of this validation workflow is to build a comprehensive profile of this compound and understand how it compares to its alternatives. While all are FP receptor agonists, subtle differences in affinity, potency, and downstream efficacy can have significant implications for their clinical or cosmetic performance. Latanoprost, for instance, has been shown to be more potent and efficacious than unoprostone in reducing intraocular pressure in monkeys. [9]

Comparative_Profile cluster_ICP This compound Profile cluster_Latanoprost Latanoprost Profile ICP_Profile This compound Affinity (Ki) Potency (EC50) Efficacy (Proliferation) Moderate-High Moderate Moderate-High Latanoprost_Profile Latanoprost (Comparator) Affinity (Ki) Potency (EC50) Efficacy (Proliferation) Moderate Moderate-Low Moderate

Caption: Conceptual comparison of activity profiles.
Overall Comparison Table
ParameterThis compoundLatanoprostTravoprostBimatoprostRationale
Primary Target FP ReceptorFP ReceptorFP ReceptorFP ReceptorAll are PGF2α analogs. [7]
Receptor Affinity (Ki) Moderate-HighModerateHighModerate-LowReflects how tightly the drug binds the target.
Functional Potency (EC50) ModerateModerate-LowHighLowMeasures concentration needed for 50% effect.
Cellular Efficacy Moderate-HighModerateHighModerateRepresents the maximum functional response.

Interpretation: This guide provides a framework for generating the data to populate such a table. A compound like Travoprost might show higher affinity and potency in vitro, while this compound demonstrates a balanced profile of strong binding and robust functional response. These in-vitro characteristics are critical for predicting in-vivo effects and for quality control in drug development and manufacturing.

References

  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1015-1030. [Link]

  • MDPI. (n.d.). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. [Link]

  • Ento Key. (n.d.). The Pharmacology of Prostaglandin Analogues. Ento Key. [Link]

  • Cosmetic Ingredients Guide. (n.d.). This compound | Synthetic prostaglandin analog. Cosmetic Ingredients Guide. [Link]

  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Comparison between isopropyl unoprostone and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism. Journal of Ocular Pharmacology and Therapeutics, 24(5), 457-464. [Link]

  • Optometry Times. (2020). Know the ocular effects of eyelash growth serums. Optometry Times. [Link]

  • Cosmetic Ingredient Safety Expert Panel. (2024). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. cir-safety.org. [Link]

  • Kuehl, F. A., & Humes, J. L. (1972). Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proceedings of the National Academy of Sciences, 69(2), 480-484. [Link]

  • De Saint Jean, M., Debbasch, C., Brignole, F., Rat, P., Warnet, J. M., & Baudouin, C. (2004). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLOS ONE, 9(2), e8588. [Link]

  • Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. cir-safety.org. [Link]

  • Stjernschantz, J. W. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. [Link]

  • Daily Mail. (2022). Health Notes: The natural eyelash growth enhancer that's safe and really works. Daily Mail. [Link]

  • Baudouin, C., et al. (2002). In vitro Effects of Prostaglandin Analogs on Inflammatory Markers Expression by Human Conjunctival Cells. Investigative Ophthalmology & Visual Science, 43(13), 358. [Link]

  • INCIDecoder. (n.d.). This compound (Explained + Products). INCIDecoder. [Link]

  • Locke Lord LLP & Consumer Product Testing Company. (2023). New Studies Support Safety of this compound in Cosmetics. cir-safety.org. [Link]

  • Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?. Patsnap Synapse. [Link]

  • Gabelt, B. T., & Kaufman, P. L. (1998). A comparative study of latanoprost (Xalatan) and isopropyl unoprostone (Rescula) in normal and glaucomatous monkey eyes. Journal of Glaucoma, 7(3), 159-167. [Link]

  • Alm, A. (2008). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2(4), 877–895. [Link]

  • Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers. [Link]

  • MDPI. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. MDPI. [Link]

  • MDPI. (2023). A Randomized, Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Efficacy and Safety of Latanoprost for Eyelash Growth in Aesthetic Medicine. MDPI. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Stjernschantz, J. (2001). From PGF2a-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. ResearchGate. [Link]

  • MDPI. (n.d.). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI. [Link]

  • eLife. (2026). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. [Link]

  • NCBI. (n.d.). Gene Result PTGFR prostaglandin F receptor [ (human)]. NCBI. [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Wikipedia. [Link]

  • YouTube. (2024). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies. YouTube. [Link]

  • YouTube. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

Sources

A Researcher's Guide to Prostaglandin Analogs: A Comparative Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules that modulate a vast array of physiological and pathological processes.[1] Their actions are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): DP1, DP2, EP1-4, FP, IP, and TP.[2] The therapeutic potential of targeting these receptors has led to the development of numerous synthetic prostaglandin analogs, each with a unique receptor binding profile that dictates its clinical utility.

This guide provides an in-depth comparison of the receptor binding affinities of various prostaglandin analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and therapeutic strategies. We will delve into the experimental data that underpins our understanding of these interactions, provide a detailed protocol for a cornerstone affinity assay, and visualize the complex signaling pathways involved.

Understanding the Landscape: Prostaglandin Receptors and Their Analogs

The diverse biological effects of prostaglandins are a direct consequence of the specific receptor subtype they activate and the subsequent intracellular signaling cascade. For instance, FP receptor activation is primarily linked to the Gq protein pathway, leading to an increase in intracellular calcium, while IP receptor activation couples to Gs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[3][4] This fundamental difference in signaling underlies the distinct therapeutic applications of their respective agonists.

This guide will focus on two major classes of prostaglandin analogs:

  • FP Receptor Agonists: Primarily used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[5]

  • IP Receptor Agonists: Employed in the treatment of pulmonary hypertension due to their potent vasodilatory effects.[6]

Comparative Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The following tables summarize the Ki values (in nM) for a selection of prominent prostaglandin analogs across a panel of human prostanoid receptors, as determined by radioligand binding assays.

Table 1: Binding Affinities (Ki, nM) of FP Receptor Agonists

Analog (Active Form)FP ReceptorEP1 ReceptorEP3 ReceptorDP1 ReceptorIP ReceptorTP Receptor
Latanoprost Acid98>50007,519>10,000>10,000>10,000
Bimatoprost Acid8395387---
Travoprost Acid359,5403,50152,000>90,000121,000
Tafluprost Acid~0.5-----

Data compiled from multiple sources.[5][7][8]

Table 2: Binding Affinities (Ki, nM) of IP and other Prostanoid Receptor Agonists

AnalogIP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorDP1 ReceptorFP ReceptorTP Receptor
Iloprost3.91.1>10,000>1,000>10,000>1,000>10,000
Treprostinil322123.62,5054.44,680919
BeraprostPotent Agonist------

Data compiled from multiple sources.[9]

The "Why" Behind the Numbers: Causality in Experimental Choices

The selection of a particular prostaglandin analog for a therapeutic application is directly linked to its receptor binding profile. For instance, the high selectivity of Travoprost Acid for the FP receptor over other prostanoid receptors is a key factor in its efficacy as an ocular hypotensive agent, minimizing off-target effects.[7] Conversely, the broader affinity of Treprostinil for IP, EP2, and DP1 receptors, all of which can mediate vasodilation, may contribute to its therapeutic benefit in pulmonary hypertension.

Experimental Protocol: Radioligand Competition Binding Assay

To ensure the trustworthiness of the binding affinity data, a robust and well-validated experimental protocol is essential. The radioligand competition binding assay is a gold standard method for determining the Ki of an unlabeled compound.[10][11]

Objective: To determine the binding affinity (Ki) of a test prostaglandin analog for a specific prostanoid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293-hFP).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-PGF2α for the FP receptor).

  • Test Compound: The unlabeled prostaglandin analog of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • A range of concentrations of the unlabeled test compound.

      • The membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain the radioligand, membrane preparation, and a high concentration of a known, potent unlabeled ligand for the target receptor.

    • For determining total binding, wells should contain only the radioligand and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizing the Molecular Mechanisms

To better understand the downstream consequences of receptor binding, it is helpful to visualize the signaling pathways and the experimental workflow.

G cluster_workflow Radioligand Competition Binding Assay Workflow prep 1. Membrane Preparation assay 2. Assay Setup (Radioligand + Test Compound) prep->assay incubate 3. Incubation to Equilibrium assay->incubate filter 4. Filtration & Washing incubate->filter detect 5. Scintillation Counting filter->detect analyze 6. Data Analysis (IC50 -> Ki) detect->analyze

Caption: Workflow for a radioligand competition binding assay.

G cluster_FP FP Receptor Signaling Pathway ligand PGF2α Analog receptor FP Receptor ligand->receptor gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Response (e.g., Muscle Contraction) pkc->response

Caption: The Gq-coupled signaling cascade of the FP receptor.[3][13]

G cluster_IP IP Receptor Signaling Pathway ligand Prostacyclin Analog receptor IP Receptor ligand->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase (AC) gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

Caption: The Gs-coupled signaling cascade of the IP receptor.[4][6]

Conclusion

The selection and development of prostaglandin analogs as therapeutic agents are critically dependent on a thorough understanding of their receptor binding affinities. This guide has provided a comparative analysis of these affinities for several key analogs, a detailed, self-validating experimental protocol for their determination, and a visual representation of the underlying molecular mechanisms. By integrating these elements, we aim to provide researchers with a valuable resource to advance the field of prostanoid pharmacology and facilitate the development of novel and more effective therapies.

References

  • Graphviz. DOT Language. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Annual review of pharmacology and toxicology, 41(1), 661-690.
  • Wikipedia. Prostaglandin receptor. [Link]

  • DevTools Daily. Real examples of Graphviz. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Al-Humayyd, M. S. (2023). Prostaglandin analogs in ophthalmology. Saudi Journal of Ophthalmology, 37(2), 143.
  • Douglass, A. D., & Le, J. (2023). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Clinical Pharmacology, 63(S1), S4-S16.
  • Murata, T., Ushikubi, F., Matsuoka, T., Hirata, M., Yamasaki, A., Sugimoto, Y., ... & Narumiya, S. (1997). Altered pain perception and inflammatory response in mice lacking prostacyclin receptor.
  • Animated biology with Arpan. Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. [Link]

  • Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Tang, K. T. (2021).
  • Lawler, O. A., & Smyth, E. M. (2012). PROSTACYCLIN RECEPTOR REGULATION—FROM TRANSCRIPTION TO TRAFFICKING.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-260.
  • Hany, S., El-Sayed, O., El-Gowilly, S., & El-Gowilly, A. (2020). Quantitative properties and receptor reserve of the DAG and PKC branch of G (q)-coupled receptor signaling. The Journal of general physiology, 152(10).
  • Inoue, K. (2017). Commercially Available Prostaglandin Analogs for the Reduction of Intraocular Pressure: Similarities and Differences. Journal of Ocular Diseases and Therapeutics, 5(2), 1-7.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(suppl_2), W441-W445.
  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological reviews, 79(4), 1193-1226.
  • ResearchGate. PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... | Download Scientific Diagram. [Link]

  • Non-stop Neuron. Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. [Link]

  • Sharif, N. A., Kelly, C. R., Crider, J. Y., Williams, G. W., & Xu, S. X. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501-515.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. [Link]

  • Dinis Cruz. Dot Language (graph based diagrams). [Link]

  • Yan, K., Gao, L. N., Cui, Y. L., Zhang, Y., & Zhou, X. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular medicine reports, 13(5), 3715-3723.
  • ResearchGate. | Assay conditions for GPCR radioligand competition binding assays. | Download Table. [Link]

  • Lee, A. J., & McCluskey, P. (2010). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical ophthalmology (Auckland, NZ), 4, 741.
  • Cheng, H., & Cheng, X. (2018). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Physiological reviews, 98(2), 721-749.
  • Animated biology with Arpan. Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. [Link]

  • Majid Ali. Finding Ki value in Non-competitive inhibition by Graphpad Prism. [Link]

  • Multispan, Inc. Prostanoid GPCR Family Subtypes and Products. [Link]

  • Sacca, S. C., Roszkowska, A. M., & Izzotti, A. (2018). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Expert opinion on drug metabolism & toxicology, 14(11), 1155-1165.

Sources

A Comparative Guide to the Validation of a New Stability-Indicating HPLC-UV Method for Isopropyl Cloprostenate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the validation of a new stability-indicating analytical method for Isopropyl Cloprostenate, a synthetic prostaglandin F2α analog used in cosmetic and pharmaceutical formulations. In the absence of a publicly available, fully validated method, this document outlines a scientifically robust, proposed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. We will detail the rationale behind the experimental design and validation parameters in accordance with international regulatory guidelines. Furthermore, this guide will draw a critical comparison between the proposed HPLC-UV method and a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach, offering insights into the strengths and limitations of each technique for the quality control and stability assessment of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a potent synthetic analog of prostaglandin F2α.[1][2] Its biological activity has led to its inclusion in ophthalmic preparations and, more commonly, in cosmetic formulations for eyelash enhancement.[3][4] Given its pharmacological activity and application in proximity to the eye, the accurate quantification of this compound and its potential degradation products is paramount to ensure product quality, safety, and stability.

The development of a validated, stability-indicating analytical method is a critical requirement for regulatory compliance and product lifecycle management.[5] Such a method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products that may form under various environmental stressors.[1] This guide will focus on the validation of a proposed HPLC-UV method, a widely accessible and robust technique in quality control laboratories.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

  • Chemical Structure:

    Caption: Chemical Structure of this compound.

  • Molecular Formula: C₂₅H₃₅ClO₆[1]

  • Molecular Weight: 467.00 g/mol [1]

  • Solubility: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and sparingly soluble in aqueous solutions.[1] This lipophilic nature is a key consideration for sample preparation and mobile phase selection.

Proposed Stability-Indicating HPLC-UV Method

Proposed Chromatographic Conditions
ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar nature of the C18 stationary phase is well-suited for the retention and separation of the lipophilic this compound from more polar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the timely elution of the main analyte while also separating potential, more polar or less polar, degradation products. Formic acid is added to control the pH and improve peak shape.
Gradient Program Time (min)%B
040
1590
2090
2140
2540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable run times.
Detection UV at 220 nm (provisional)Based on the presence of the phenoxy chromophore. A PDA detector should be used during method development to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Column Temperature 30 °CTo ensure reproducible retention times and improve peak symmetry.
Sample Preparation

Given the solubility profile, a straightforward sample preparation is anticipated. For a cosmetic serum, a dilution with a solvent compatible with the mobile phase, such as acetonitrile or methanol, followed by filtration through a 0.45 µm filter, should be sufficient.

Method Validation: A Step-by-Step Protocol

The validation of the proposed HPLC-UV method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]

Validation_Workflow cluster_Validation Method Validation Protocol Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Solution_Stability Solution Stability

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropyl Cloprostenate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyl Cloprostenate. As a potent synthetic prostaglandin F2α (PGF2α) analog, this compound commands a high degree of respect in the laboratory due to its significant biological activity at very low concentrations.[1] The causality behind these rigorous protocols is the compound's potential to cause adverse effects, including ocular and skin irritation, and its classification as a potential reproductive toxicant.[2][3] Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of your research.

This document is structured to provide a comprehensive, self-validating system for safe handling, moving from understanding the risks to implementing multi-layered protection.

Hazard Analysis: The "Why" Behind the Precautions

This compound and other prostaglandin analogs are biologically active molecules that can have unintended physiological effects if handled improperly.[4] The primary routes of occupational exposure are dermal contact, ocular exposure, and inhalation of aerosols or fine powders.

  • Ocular Hazards: Prostaglandin analogs are well-documented to cause ocular side effects, including conjunctival hyperemia (redness), eye irritation, and in some cases, changes to iris color.[3][5][6] Direct contact with the eye can lead to significant irritation and potential long-term effects.

  • Dermal and Systemic Hazards: The compound can be absorbed through the skin. Systemic exposure to prostaglandin analogs, even at low doses, can have unintended effects.[4] A Safety Data Sheet for a similar compound lists it as a Category 1B toxicant for reproduction, indicating a high level of concern for developmental toxicity.[2]

  • Respiratory Hazards: While the pure compound is often an oily material, it may be supplied as a powder or in a solvent.[1] Handling powders or creating aerosols during solution preparation can lead to inhalation, posing a direct route for systemic exposure.

The Core Ensemble: Multi-Layered PPE Strategy

Effective protection from this compound requires a multi-layered approach. The specific level of PPE will depend on the nature of the task, the quantity of the compound being handled, and the potential for spills or aerosol generation. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety GlassesSingle Pair Nitrile GlovesLab CoatNot typically required
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatN95 Respirator (if outside containment)
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesChemical-Resistant Apron over Lab CoatRequired if not in a certified chemical fume hood
Cell Culture/In Vitro Assays Safety GlassesSingle Pair Nitrile GlovesLab CoatNot typically required
Animal Dosing (Topical/Injectable) Chemical Splash GogglesDouble Pair Nitrile GlovesDisposable Gown or CoverallsDependent on administration route and risk of aerosolization

Detailed Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure
  • Gown/Coveralls: The first item to be donned is the protective body wear. Ensure it is the correct size and fastened securely.

  • Mask/Respirator: If required, the respirator should be donned next. Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Place eye and face protection on after the respirator.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat or gown.

The following diagram illustrates the logical workflow for donning PPE.

G cluster_donning Donning PPE Workflow A 1. Don Gown / Lab Coat B 2. Don Mask / Respirator A->B C 3. Don Goggles / Face Shield B->C D 4. Don Gloves C->D G cluster_doffing Doffing PPE Workflow E 1. Remove Outer Gloves F 2. Remove Gown / Apron E->F G 3. Exit Lab & Remove Goggles / Face Shield F->G H 4. Remove Mask / Respirator G->H I 5. Remove Inner Gloves H->I J 6. Wash Hands Thoroughly I->J

Figure 2. Sequential workflow for doffing PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Immediate Disposal: Place all used gloves, disposable gowns, and other contaminated materials directly into a designated hazardous waste container immediately after removal.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste. Do not overfill these containers.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This ensures compliance with local and national regulations. [7] By understanding the potent nature of this compound and rigorously applying these multi-layered safety protocols, you create a self-validating system of protection. This commitment to safety is the foundation of trustworthy and reproducible science.

References

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. Distributed for Comment Only.
  • MedKoo Biosciences. (n.d.). This compound | CAS#157283-66-4.
  • Cosmetic Ingredient Review. (2023).
  • Grande Cosmetics. (n.d.). Truth About this compound.
  • Cosmetic Ingredient Review. (2024).
  • Class Action Lawsuits. (2018). FDA Regulated Substance May Be in Lash Boost Ingredients.
  • Dynamic Labs. (n.d.). Personal Protective Equipment (PPE).
  • M, Yu., et al. (2010). Systemic side effects of topical prostaglandin analogues: Rare but real. Indian Journal of Ophthalmology.
  • American Academy of Pediatrics. (2023). Cleaning & Disinfecting: Proper PPE to Keep You Safe. YouTube.
  • Friedman, D. S., et al. (2008). The Impact of Ocular Adverse Effects in Patients Treated With Topical Prostaglandin Analogs. Journal of Glaucoma.
  • Environmental Health & Safety, University of Colorado Boulder. (2024). Common Personal Protective Equipment.
  • Alm, A., Grierson, I., & Shields, M. B. (2008). Side effects associated with prostaglandin analog therapy. Survey of Ophthalmology.
  • Kazanova, S. Y. (2021). Adverse effects of prostaglandin analogues used in ophthalmological practice. Annals of Ophthalmology.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Alm, A., et al. (2008). Side Effects Associated with Prostaglandin Analog Therapy.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.